4-Chloro-N-phenylpicolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-phenylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-9-6-7-14-11(8-9)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCAWSPZTRRBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296950 | |
| Record name | 4-Chloro-N-phenylpicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133928-61-7 | |
| Record name | 4-Chloro-N-phenylpicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-N-phenylpicolinamide (CAS 133928-61-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 4-Chloro-N-phenylpicolinamide, a versatile intermediate compound in the development of agrochemicals and pharmaceuticals.
Core Properties and Physicochemical Data
This compound is a solid, yellow to brown crystalline compound.[1] It serves as a crucial building block in organic synthesis, particularly for creating more complex molecules with specific biological functions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 133928-61-7 | [1][3][4][5][6] |
| Molecular Formula | C₁₂H₉ClN₂O | [1][3][5] |
| Molecular Weight | 232.67 g/mol | [1][3] |
| Physical State | Solid | [1] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Not available | [1] |
| Storage Conditions | Refrigerator (2 to 8 °C), Inert atmosphere, or -20°C for long-term storage. | [1][3] |
Synthesis and Experimental Protocols
Proposed Synthesis Protocol: Amidation of 4-Chloropicolinoyl Chloride
A common method for forming amides is the reaction of an acid chloride with an amine. This protocol outlines a plausible synthesis of this compound from 4-chloropicolinic acid.
Experimental Workflow: Synthesis of this compound
References
- 1. rsc.org [rsc.org]
- 2. This compound [myskinrecipes.com]
- 3. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. forisinvasivespeciessea.wordpress.com [forisinvasivespeciessea.wordpress.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-N-phenylpicolinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 4-Chloro-N-phenylpicolinamide, a key intermediate in the development of agrochemicals and pharmaceuticals.[1] The document outlines two primary, reliable methods for its synthesis, complete with detailed experimental protocols and a summary of relevant quantitative data. The logical workflows for each synthetic pathway are also visualized for enhanced clarity.
Introduction
This compound is a substituted picolinamide with a molecular formula of C₁₂H₉ClN₂O and a molecular weight of 232.67 g/mol .[1][2] Its structure is valuable in medicinal chemistry and agrochemical research, where it can contribute to the bioactivity of active ingredients by binding to specific enzyme sites.[1] The synthesis of this compound typically starts from 4-chloropicolinic acid, a readily available heterocyclic building block.[3][4] This guide details two effective synthetic strategies: a two-step process involving the formation of an acyl chloride intermediate, and a one-pot synthesis utilizing peptide coupling reagents.
Synthetic Routes
Two principal methods for the synthesis of this compound are presented below.
Route 1: Two-Step Synthesis via Acyl Chloride Intermediate
This classic and robust method involves the initial activation of 4-chloropicolinic acid to its more reactive acyl chloride derivative, followed by a nucleophilic acyl substitution with aniline.
Logical Workflow for Route 1
Caption: Workflow for the two-step synthesis of this compound.
Route 2: One-Pot Synthesis using Coupling Reagents
This streamlined approach facilitates the direct formation of the amide bond from the carboxylic acid and amine in a single reaction vessel, mediated by a coupling agent. This method is common in medicinal chemistry for its efficiency and mild reaction conditions.[5]
Logical Workflow for Route 2
Caption: Workflow for the one-pot synthesis of this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments described in the synthetic routes.
Protocol 1: Synthesis of 4-Chloropicolinoyl Chloride
This procedure details the activation of 4-chloropicolinic acid to its acyl chloride.
-
Reaction Setup : Suspend 4-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Reagents : Add oxalyl chloride (1.2-1.5 eq) to the suspension.[6] Cool the reaction mixture to 0 °C using an ice bath.
-
Catalyst Addition : Carefully add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the cooled mixture. Vigorous gas evolution (CO₂, CO, and HCl) will be observed.[6]
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 1.5-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Isolation : Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 4-chloropicolinoyl chloride is typically used in the next step without further purification.
Protocol 2: Amide Coupling of 4-Chloropicolinoyl Chloride with Aniline (Schotten-Baumann Conditions)
This protocol describes the formation of the amide bond from the prepared acyl chloride.
-
Reaction Setup : Dissolve aniline (1.0-1.2 eq) and a suitable base, such as pyridine or triethylamine (1.5-2.0 eq), in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.
-
Addition of Acyl Chloride : Dissolve the crude 4-chloropicolinoyl chloride from Protocol 1 in anhydrous DCM and add it dropwise to the cooled aniline solution.
-
Reaction : Stir the reaction mixture at room temperature for 8-16 hours.[7] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Aqueous Workup : Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acidic components, and finally with brine.[8]
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[8]
Protocol 3: One-Pot Amide Synthesis using EDC/HOBt
This protocol provides a method for the direct coupling of 4-chloropicolinic acid and aniline.
-
Reaction Setup : To a stirred solution of 4-chloropicolinic acid (1.0 eq) and aniline (1.2 eq) in an anhydrous aprotic solvent such as acetonitrile or DCM, add 1-hydroxybenzotriazole (HOBt) (0.1-1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (1.0 eq).[9]
-
Addition of Coupling Agent : Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.0-1.5 eq) to the mixture.[9]
-
Reaction : Stir the resulting mixture at room temperature. The progress of the reaction should be monitored by TLC.
-
Workup and Purification : Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.[5]
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound and related reactions.
| Parameter | Route 1 (Acyl Chloride) | Route 2 (EDC/HOBt Coupling) | Reference |
| Starting Materials | 4-Chloropicolinic Acid, Aniline, Oxalyl Chloride | 4-Chloropicolinic Acid, Aniline, EDC, HOBt, DMAP | [6],[9] |
| Solvent | Dichloromethane (DCM) | Acetonitrile or Dichloromethane (DCM) | [6],[9] |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature | [6],[9] |
| Reaction Time | Activation: 1.5-3 h; Coupling: 8-16 h | Varies, typically several hours | [6],[7] |
| Yield | High (Specific yield not reported for the final product) | Good to Excellent (Substrate dependent) | [9] |
| Purification Method | Aqueous Workup, Recrystallization | Aqueous Workup, Column Chromatography | [8],[5] |
Note: Specific yields for the synthesis of this compound are not extensively reported in the readily available literature. The yields provided are based on analogous reactions and general expectations for these synthetic methods. Optimization of reaction conditions may be necessary to achieve high yields.
References
- 1. This compound [myskinrecipes.com]
- 2. usbio.net [usbio.net]
- 3. nbinno.com [nbinno.com]
- 4. 5470-22-4|4-Chloropicolinic acid|BLD Pharm [bldpharm.com]
- 5. growingscience.com [growingscience.com]
- 6. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-N-phenylpicolinamide: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Chloro-N-phenylpicolinamide. It includes detailed experimental protocols, quantitative data, and visualizations to support researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and an N-phenylcarboxamide group. Its chemical structure is foundational for its potential biological activities, serving as a key intermediate in the synthesis of more complex molecules in agrochemical and pharmaceutical research.[1]
Chemical Formula: C₁₂H₉ClN₂O[2]
Molecular Weight: 232.67 g/mol [3][4]
Synonyms: 2-Pyridinecarboxamide, 4-chloro-N-phenyl-[2]
The presence of the pyridine nitrogen, the amide linkage, and the chlorine substituent provides multiple points for potential molecular interactions and further chemical modifications.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process commencing with 4-chloropicolinic acid. The first step involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate. This is followed by the amidation of the acid chloride with aniline to yield the final product.
A logical and efficient synthetic pathway is outlined below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloropicolinoyl Chloride
This procedure is adapted from methods for synthesizing similar acid chlorides.[5][6]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 4-chloropicolinic acid (1 equivalent).
-
Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (3-5 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloropicolinoyl chloride is often used in the next step without further purification.
Step 2: Synthesis of this compound
This procedure is based on standard amidation reactions involving acid chlorides and anilines.[7][8]
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve aniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.2 equivalents) in a dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or toluene). Cool the solution in an ice bath (0 °C).
-
Addition of Acid Chloride: Dissolve the crude 4-chloropicolinoyl chloride from Step 1 in a minimal amount of the same dry solvent and add it dropwise to the cooled aniline solution with vigorous stirring.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer. If the product is in the organic layer, wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Quantitative Data
The following table summarizes expected quantitative data for the synthesis of this compound and related compounds, based on literature values for similar reactions.
| Parameter | Step 1: Acid Chloride Formation | Step 2: Amidation | Overall |
| Reactants | 4-Chloropicolinic Acid, Thionyl Chloride | 4-Chloropicolinoyl Chloride, Aniline | |
| Solvent | None or inert solvent (e.g., Toluene) | Dichloromethane, THF, or Toluene | |
| Temperature | 75-80 °C (Reflux) | 0 °C to Room Temperature | |
| Reaction Time | 2-4 hours | 2-12 hours | |
| Yield | >90% (expected)[5] | 80-90% (expected) | 72-81% (expected) |
| Purity | - (used crude) | >95% (after purification) | >95% |
Potential Biological Signaling Pathway Involvement
While specific signaling pathway data for this compound is not extensively documented, picolinamide derivatives have been identified as inhibitors of fungal processes and mitochondrial functions. For instance, some picolinamides target Sec14p, a crucial lipid transfer protein in fungi, thereby disrupting cellular function.[4] Other structurally related compounds have been shown to inhibit mitochondrial complex III, a key component of the electron transport chain.[9]
The following diagram illustrates a generalized pathway of mitochondrial complex III inhibition, a potential mechanism of action for compounds of this class.
Caption: Inhibition of Mitochondrial Complex III.
This guide provides a solid foundation for the synthesis and potential application of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and research objectives.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
- 7. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE [vedantu.com]
- 8. echemi.com [echemi.com]
- 9. N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide as a new inhibitor of mitochondrial complex III: Synthesis, biological evaluation and computational simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials and Synthesis of 4-Chloro-N-phenylpicolinamide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the primary synthetic routes and starting materials required for the preparation of 4-Chloro-N-phenylpicolinamide, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The synthesis primarily revolves around the formation of a crucial precursor, 4-chloropicolinic acid, its subsequent activation, and the final amidation with aniline.
Core Synthetic Strategy
The most direct synthesis of this compound involves a two-step process starting from commercially available picolinic acid. The overall strategy is outlined below:
-
Chlorination of Picolinic Acid: The pyridine ring is chlorinated at the 4-position while simultaneously converting the carboxylic acid to its more reactive acyl chloride derivative. This is typically achieved using a chlorinating agent like thionyl chloride.
-
Amide Coupling: The resulting 4-chloropicolinoyl chloride is then reacted with aniline in a nucleophilic acyl substitution to form the final amide product.
Caption: High-level synthetic pathway for this compound.
Section 1: Synthesis of Key Intermediate: 4-Chloropicolinoyl Chloride
The most critical step in the synthesis is the preparation of the activated intermediate, 4-chloropicolinoyl chloride, directly from picolinic acid. This transformation accomplishes both chlorination of the pyridine ring and formation of the acyl chloride in a single pot, although it can also be viewed as proceeding through a 4-chloropicolinic acid intermediate.
Experimental Protocol: Direct Synthesis from Picolinic Acid
A common method involves heating picolinic acid with an excess of a chlorinating agent. The use of co-reagents can improve yield and reaction conditions.
-
Reagent Charging: A suspension of picolinic acid and a catalyst or co-reagent such as sodium bromide is prepared in a suitable solvent or directly in an excess of the primary chlorinating agent, thionyl chloride (SOCl₂).[3]
-
Reaction: The mixture is heated under reflux for an extended period (e.g., 20-28 hours).[3][4] The reaction progress can be monitored by observing color changes, often from green to a deep red.[3]
-
Work-up: Upon completion, the excess thionyl chloride is removed under reduced pressure (rotary evaporation).
-
Purification: The crude residue, containing 4-chloropicolinoyl chloride (often as a hydrochloride salt), can be used directly in the next step or purified.[5] For the synthesis of the related N,N-dimethyl amide, the crude product was used without further purification, yielding 93.2%.[4]
An optimized procedure for a related synthesis involves using a mixture of thionyl chloride and phosphorus oxychloride (POCl₃) in a 5:1 ratio, which reduces the reaction time to 15 hours and increases the yield significantly.[4]
Data Presentation: Synthesis of Chlorinated Intermediates
| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Picolinic Acid | SOCl₂ | 100 | 28 | 4-Chloropicolinoyl Chloride | 76 | [4] |
| Picolinic Acid | SOCl₂, NaBr | Reflux | 20 | 4-Chloropicolinic Acid* | 28 | [3] |
| 4-Chloropicolinic Acid | SOCl₂, POCl₃ (5:1) | 85 | 15 | 4-Chloropicolinoyl Chloride | 93.2 | [4] |
*Note: In this specific protocol, a water work-up hydrolyzes the acyl chloride to the carboxylic acid.
Caption: Experimental workflow for the synthesis of 4-chloropicolinoyl chloride.
Section 2: Final Amide Coupling
The final step is the formation of the amide bond between 4-chloropicolinoyl chloride and aniline. This is a standard nucleophilic acyl substitution reaction where the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the acyl chloride.
Experimental Protocol: Amidation
While a specific protocol for the N-phenyl derivative is not detailed in the provided search results, a general procedure can be reliably inferred from the synthesis of analogous amides, such as 4-chloro-N,N-dimethyl picolinamide.[4]
-
Dissolution: The crude 4-chloropicolinoyl chloride is dissolved in an appropriate aprotic solvent, such as Tetrahydrofuran (THF).
-
Addition of Amine: Aniline (1.0 equivalent) is added to the solution.
-
Base Addition: A base, such as potassium carbonate (K₂CO₃) or triethylamine (N(C₂H₅)₃), is added to the reaction mixture.[4] The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Using K₂CO₃ can be more efficient, reducing reaction times from 28 hours (with triethylamine) to 4.5 hours.[4]
-
Reaction: The mixture is stirred at room temperature until the reaction is complete (typically 4-5 hours).
-
Purification: The final product, this compound, is isolated through standard work-up procedures, which may include filtration to remove inorganic salts, extraction, and purification by recrystallization or column chromatography.
Data Presentation: Reagents for Amide Coupling
| Electrophile | Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference (Analogous Rxn) |
| 4-Chloropicolinoyl Chloride | Dimethylamine | N(C₂H₅)₃ | THF | 28 | 78.2 | [4] |
| 4-Chloropicolinoyl Chloride | Dimethylamine | K₂CO₃ | THF | 4.5 | 88.0 | [4] |
| 4-Chloropicolinoyl Chloride | Aniline | K₂CO₃ (proposed) | THF | ~4.5 | N/A | - |
This guide outlines the essential starting materials and a robust synthetic pathway for this compound, providing researchers with the foundational knowledge required for its laboratory-scale preparation.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
Unraveling the Therapeutic Potential of the Picolinamide Scaffold: A Focus on Aurora B Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific mechanism of action for 4-Chloro-N-phenylpicolinamide is not extensively documented in scientific literature, the picolinamide scaffold is a cornerstone in the development of numerous biologically active compounds. This guide delves into the well-characterized mechanism of a closely related class of compounds: N-methylpicolinamide-4-thiol derivatives, which have demonstrated significant potential as antitumor agents through the selective inhibition of Aurora B kinase. This document will provide a comprehensive overview of the synthesis, biological evaluation, and molecular interactions of these promising therapeutic candidates.
Core Mechanism of Action: Inhibition of Aurora B Kinase
A series of novel N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their antiproliferative effects on various human cancer cell lines. Among these, certain compounds have exhibited potent and broad-spectrum activity, in some cases exceeding that of the established kinase inhibitor sorafenib.[1][2] Advanced kinase inhibitory assays have identified Aurora B kinase as a selective target for the most active of these derivatives.[1][2]
Aurora B kinase is a critical serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its overexpression is a common feature in a wide array of human cancers, including breast, colon, lung, ovarian, and pancreatic cancers, making it a compelling target for anticancer drug development.[1] The inhibition of Aurora B kinase by these picolinamide derivatives disrupts essential mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway of Aurora B Kinase Inhibition
The diagram below illustrates the central role of Aurora B kinase in mitosis and the inhibitory effect of the picolinamide derivatives.
Caption: Inhibition of Aurora B kinase by picolinamide derivatives leads to mitotic arrest and apoptosis.
Quantitative Data on Antiproliferative Activity
The antiproliferative activity of the synthesized N-methylpicolinamide-4-thiol derivatives was assessed using the MTT assay against a panel of human cancer cell lines. The IC50 values (the concentration of the compound that inhibits 50% of cell growth) were determined and compared with the reference drug sorafenib.
| Compound | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | SW480 (Colon Cancer) IC50 (µM) | SPC-A1 (Lung Cancer) IC50 (µM) | A375 (Melanoma) IC50 (µM) |
| Derivative 6p | <10 | <10 | <10 | <10 | <10 |
| Sorafenib | >10 | >10 | >10 | >10 | >10 |
Data synthesized from studies demonstrating the superior in vitro antiproliferative activities of compound 6p compared to sorafenib.[1]
Experimental Protocols
Synthesis of N-methylpicolinamide-4-thiol Derivatives
The general synthetic route for the target compounds is outlined below. The process involves multiple steps, starting from commercially available reagents.
Caption: General synthetic workflow for N-methylpicolinamide-4-thiol derivatives.
A detailed protocol for a representative compound is as follows:
-
Synthesis of 4-Chloro-N-methylpicolinamide: This precursor is prepared according to known methods.[3]
-
Synthesis of 4-(4-Aminophenylthio)-N-methylpicolinamide: A solution of 4-aminophenol and sodium hydride in DMSO is stirred, followed by the addition of 4-chloro-N-methylpicolinamide. The mixture is heated to complete the reaction.
-
Synthesis of Final Derivatives: The product from the previous step is dissolved in THF with potassium carbonate. A substituted benzoyl chloride is then added, and the reaction is stirred at room temperature to yield the final N-methylpicolinamide-4-thiol derivative. The final products are purified and characterized by 1H-NMR, 13C-NMR, and ESI-MS.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and the reference drug (sorafenib) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Kinase Inhibitory Assay
The inhibitory activity of the compounds against specific kinases, such as Aurora B, is determined using commercially available kinase assay kits. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The results are used to determine the IC50 of the compound for the specific kinase.
Molecular Docking Studies
To understand the interaction between the picolinamide derivatives and their target, molecular docking studies are performed. These computational simulations predict the binding mode and affinity of the compound within the active site of the kinase. For instance, docking studies with Aurora B kinase have shown that active compounds form stable interactions with key amino acid residues, such as Lys106, within the ATP-binding pocket, providing a rationale for their inhibitory activity.[2]
Caption: Logical relationship of molecular docking with Aurora B kinase.
Conclusion
The picolinamide scaffold serves as a versatile platform for the design and synthesis of potent and selective kinase inhibitors. The N-methylpicolinamide-4-thiol derivatives, in particular, have emerged as promising antitumor agents through their targeted inhibition of Aurora B kinase. The data presented in this guide, from cellular antiproliferative activity to molecular modeling, provide a strong foundation for the further development of this class of compounds as potential cancer therapeutics. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to advance them into preclinical and clinical evaluation.
References
The Versatile Scaffold of 4-Chloro-N-phenylpicolinamide: A Technical Guide to its Derivatives' Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-N-phenylpicolinamide serves as a pivotal intermediate in the synthesis of a diverse range of biologically active compounds. While the molecule itself has been explored for potential anti-inflammatory and antimicrobial properties, its primary significance in the fields of pharmaceutical and agrochemical research lies in its role as a versatile chemical scaffold. By modifying this core structure, researchers have developed potent and selective modulators of various biological targets, leading to promising candidates for anticancer therapies, neurological disorders, and fungicides. This technical guide provides an in-depth overview of the biological activities of key derivatives of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
I. Synthesis of this compound Derivatives
The general synthetic route to various biologically active picolinamide derivatives often starts from 4-chloropicolinic acid or a related precursor. The following diagram illustrates a generalized synthetic pathway.
II. Anticancer Activity of this compound Derivatives
Several derivatives of this compound have demonstrated significant potential as anticancer agents, operating through diverse mechanisms of action.
A. 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives
A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These compounds have been shown to inhibit tumor growth by suppressing angiogenesis and inducing apoptosis and necrosis.[1][2]
Quantitative Data
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5q | HepG2 (Liver Cancer) | 3.12 | Sorafenib | 4.56 |
| 5q | HCT116 (Colon Carcinoma) | 1.54 | Sorafenib | 2.13 |
Signaling Pathways
The anticancer effects of these derivatives are attributed to their ability to interfere with key signaling pathways involved in tumor progression, namely angiogenesis and apoptosis.
B. N-methyl-picolinamide-4-thiol Derivatives
Another class of picolinamide derivatives, the N-methyl-picolinamide-4-thiols, have exhibited potent and broad-spectrum antiproliferative activities. The mechanism of action for some of these compounds involves the selective inhibition of Aurora-B kinase, a key regulator of mitosis.
Quantitative Data
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6p | HepG2 (Liver Cancer) | <10 | Sorafenib | >10 |
| 6p | HCT-116 (Colon Cancer) | <10 | Sorafenib | >10 |
| 6p | SW480 (Colon Cancer) | <10 | Sorafenib | >10 |
| 6p | SPC-A1 (Lung Cancer) | <10 | Sorafenib | >10 |
| 6p | A375 (Melanoma) | <10 | Sorafenib | >10 |
III. Modulation of Metabotropic Glutamate Receptor 4 (mGlu4)
Derivatives of N-(4-acetamido)phenylpicolinamide have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[3][4] mGlu4 is a G-protein coupled receptor implicated in a number of neurological and psychiatric disorders, making these PAMs valuable tool compounds for further research and potential therapeutic development.
Quantitative Data
| Compound | Human mGlu4 EC50 (nM) | Rat mGlu4 EC50 (nM) |
| 10a | 517 | 435 |
| 12d | 114 | 156 |
Signaling Pathway
mGlu4 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
IV. Inhibition of Mitochondrial Complex III
A series of amide compounds bearing a diaryl ether scaffold, including N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide, have been identified as novel inhibitors of mitochondrial complex III (succinate-cytochrome c reductase).[5] This complex plays a crucial role in the electron transport chain and cellular respiration. Inhibition of this complex can have significant effects on cellular metabolism and is a target for some fungicides and pharmaceuticals.
Quantitative Data
| Compound | Target | IC50 (µmol/L) |
| 3w | Succinate-cytochrome c reductase (SCR) | 0.91 ± 0.09 |
Signaling Pathway
Mitochondrial complex III is a key component of the electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c. Inhibition of this complex disrupts the electron flow, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).
V. Experimental Protocols
A. MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of the anticancer derivatives.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Application: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. In Vivo Tumor Xenograft Model
To evaluate the in vivo efficacy of anticancer derivatives.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and vehicle to the respective groups for a specified period.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
C. Calcium Mobilization Assay for mGlu4 PAMs
This assay measures the potentiation of the glutamate-induced intracellular calcium response by a PAM.
Protocol:
-
Cell Culture: Use a cell line stably expressing the human mGlu4 receptor and a promiscuous G-protein (e.g., Gα16) that couples receptor activation to calcium mobilization.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compound (PAM) at various concentrations.
-
Agonist Stimulation: Add a sub-maximal concentration of glutamate (the natural agonist).
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader. An increase in the fluorescence signal in the presence of the PAM indicates positive allosteric modulation.
-
Data Analysis: Calculate the EC50 value for the potentiation of the glutamate response.
Conclusion
This compound is a valuable and versatile scaffold that has enabled the development of a wide array of biologically active molecules. The derivatives discussed in this guide highlight the potential of this chemical class to yield potent and selective modulators of important biological targets. The diverse activities, ranging from anticancer to neuromodulatory effects, underscore the importance of continued structure-activity relationship studies based on this core structure. The experimental protocols and pathway diagrams provided herein serve as a resource for researchers in the ongoing quest for novel therapeutics.
References
Spectroscopic and Structural Elucidation of 4-Chloro-N-phenylpicolinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Chloro-N-phenylpicolinamide (CAS Number: 133928-61-7), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents a detailed analysis based on data from structurally related compounds to predict the spectral properties of the title compound. The methodologies for spectroscopic analysis are also detailed, providing a framework for its synthesis and characterization.
Chemical Structure and Properties
-
IUPAC Name: 4-chloro-N-phenylpyridine-2-carboxamide
-
Synonyms: this compound
-
CAS Number: 133928-61-7
-
Molecular Formula: C₁₂H₉ClN₂O
-
Molecular Weight: 232.67 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 10.5 | Singlet (broad) | 1H | Amide N-H |
| ~8.5 - 8.7 | Doublet | 1H | Pyridine H-6 |
| ~8.2 - 8.4 | Doublet | 1H | Pyridine H-3 |
| ~7.7 - 7.9 | Doublet of doublets | 1H | Pyridine H-5 |
| ~7.6 - 7.8 | Doublet | 2H | Phenyl H-2', H-6' |
| ~7.3 - 7.5 | Triplet | 2H | Phenyl H-3', H-5' |
| ~7.1 - 7.3 | Triplet | 1H | Phenyl H-4' |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~162 - 164 | Carbonyl C=O |
| ~150 - 152 | Pyridine C-2 |
| ~148 - 150 | Pyridine C-6 |
| ~145 - 147 | Pyridine C-4 |
| ~137 - 139 | Phenyl C-1' |
| ~128 - 130 | Phenyl C-3', C-5' |
| ~125 - 127 | Pyridine C-5 |
| ~124 - 126 | Phenyl C-4' |
| ~122 - 124 | Pyridine C-3 |
| ~120 - 122 | Phenyl C-2', C-6' |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium, Sharp | N-H Stretch (Amide A) |
| ~3050 - 3100 | Medium | C-H Stretch (Aromatic) |
| ~1660 - 1680 | Strong | C=O Stretch (Amide I) |
| ~1580 - 1600 | Medium | C=C Stretch (Aromatic) |
| ~1520 - 1540 | Medium | N-H Bend (Amide II) |
| ~1400 - 1450 | Medium | C-N Stretch |
| ~1050 - 1100 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 232/234 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |
| 139/141 | [M - C₆H₅N]⁺ (Loss of phenylnitrile) |
| 111/113 | [C₅H₃ClN]⁺ (Chloropyridine fragment) |
| 92 | [C₆H₅NH]⁺ (Aniline fragment) |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.
Synthesis of this compound
A common method for the synthesis of picolinamides is the coupling of a picolinic acid derivative with an aniline.
-
Activation of 4-Chloropicolinic Acid: To a solution of 4-chloropicolinic acid in an inert solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC or EDC) is added. The reaction is typically stirred at room temperature until the acid is fully converted to its more reactive form (e.g., acid chloride or activated ester).
-
Amide Bond Formation: Aniline is then added to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) for fragmentation patterns or electrospray ionization (ESI) for accurate mass determination (HRMS).
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
Caption: General synthetic workflow for this compound.
Caption: Logical workflow for spectroscopic characterization.
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-N-phenylpicolinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-N-phenylpicolinamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific experimental data for this compound, this guide combines known information with established principles of pharmaceutical analysis and data from structurally similar molecules to provide a robust framework for its handling, formulation, and analysis. This document details experimental protocols for determining solubility and assessing stability under various conditions, presents data in a structured format, and includes workflow diagrams to guide laboratory practices.
Introduction
This compound is a substituted picolinamide with potential applications in medicinal chemistry and materials science. An understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective use in research and development. This guide aims to provide a detailed technical resource for professionals working with this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various solvent systems and under different environmental stressors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | 4-chloro-N-phenylpyridine-2-carboxamide | --- |
| CAS Number | 133928-61-7 | --- |
| Molecular Formula | C₁₂H₉ClN₂O | --- |
| Molecular Weight | 232.67 g/mol | --- |
| Appearance | White to yellow to brown powder or crystals | [1] |
| Melting Point | Not explicitly available. Analogous compounds suggest a crystalline solid with a defined melting point. | Inferred |
| pKa | Not explicitly available. The pyridine nitrogen is expected to be weakly basic, and the amide proton is weakly acidic. | Inferred |
| LogP | Not explicitly available. Predicted to be moderately lipophilic based on its structure. | Inferred |
| Storage | 2-8°C, inert atmosphere | [1] |
Solubility Profile
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to soluble | The presence of polar functional groups (amide, pyridine nitrogen) suggests some aqueous solubility, which may be pH-dependent. The analogue 4-chloropicolinamide is reported to be soluble in water[2]. |
| Methanol | Soluble | Polar protic solvent, likely to engage in hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Highly polar aprotic solvent, excellent solvent for a wide range of organic compounds. |
| Dichloromethane (DCM) | Soluble | Non-polar aprotic solvent, suitable for dissolving moderately polar compounds. |
| Acetone | Soluble | Polar aprotic solvent. |
| Acetonitrile | Soluble | Polar aprotic solvent. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.
3.1.1. Materials
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical method
-
Syringe filters (0.45 µm)
3.1.2. Procedure
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in units such as mg/mL or g/L.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Profile
The stability of a compound is a critical quality attribute that influences its shelf-life, storage conditions, and therapeutic efficacy. Stability testing involves subjecting the compound to various stress conditions to understand its degradation pathways.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods[3][4]. The following conditions are recommended for the forced degradation of this compound.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Proposed Experimental Setup | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the amide bond to form 4-chloropicolinic acid and aniline. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the amide bond. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the pyridine ring to form N-oxides. |
| Thermal Degradation | 80°C for 48-72 hours (solid and in solution) | General decomposition. |
| Photostability | Exposure to light according to ICH Q1B guidelines | Photolytic degradation. |
Experimental Protocol for a Forced Degradation Study
4.2.1. Materials
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
4.2.2. Procedure
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose both the solid compound and a solution to 80°C in an oven.
-
Photodegradation: Expose a solution to light in a photostability chamber as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of mobile phases like acetonitrile and a phosphate buffer is a common starting point.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.
-
Caption: Workflow for conducting a forced degradation study.
Signaling Pathways and Mechanisms of Action
Currently, there is no specific information available in the public domain regarding the signaling pathways or mechanisms of action associated with this compound. Picolinamide derivatives, in general, are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors[5]. Further research is required to elucidate the specific biological targets and pathways of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is limited, the provided protocols and predictive information based on analogous structures offer a practical framework for handling, formulating, and analyzing this compound. The successful development of any product containing this compound will necessitate the generation of empirical data through the application of the methodologies outlined in this guide.
References
- 1. biomedres.us [biomedres.us]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-N-phenylpicolinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of 4-chloro-N-phenylpicolinamide and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and organic synthesis.
Synthesis of this compound Derivatives
The core structure of this compound can be synthesized through the formation of an amide bond between 4-chloropicolinic acid and aniline. Subsequently, various derivatives can be prepared by modifying the phenyl ring or other positions of the picolinamide scaffold. Two primary methods for the synthesis of the parent compound are outlined below.
Method 1: Amide Coupling Using a Carbodiimide Reagent
A common and effective method for forming the amide linkage involves the use of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt).[1]
Experimental Protocol:
To a solution of 4-chloropicolinic acid (1.0 eq) and aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), N,N'-diisopropylcarbodiimide (1.1 eq) and 4-dimethylaminopyridine (0.1 eq) are added. The resulting mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the diisopropylurea byproduct. The filtrate is then washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Method 2: Acyl Chloride Formation Followed by Amination
An alternative route involves the conversion of 4-chloropicolinic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with aniline to form the amide.
Experimental Protocol:
To a suspension of 4-chloropicolinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, a catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of thionyl chloride (1.2 eq) at 0 °C. The reaction mixture is then heated to reflux for 2-4 hours. After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-chloropicolinoyl chloride. This intermediate is then dissolved in a fresh portion of anhydrous DCM and cooled to 0 °C. A solution of aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.1 eq) in DCM is added dropwise. The reaction is stirred at room temperature for 2-6 hours. The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried and concentrated, and the product is purified by recrystallization or column chromatography.
General Synthesis Workflow:
Characterization of this compound and its Derivatives
The synthesized compounds are typically characterized using a combination of spectroscopic techniques and physical property measurements.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) |
| This compound | C₁₂H₉ClN₂O | 232.67 | Data not available in search results. | Data not available in search results. | Data not available in search results. |
| N-(4-chloro-2-((phenylthio)methyl)phenyl)picolinamide | C₁₉H₁₅ClN₂OS | 354.85 | 10.52 (s, 1H), 8.48 (d, J = 4.5 Hz, 1H), 8.21 (d, J = 7.8 Hz, 1H), 8.12 (d, J = 8.7 Hz, 1H), 7.83 (t, J = 7.7 Hz, 1H), 7.42–7.38 (m, 3H), 7.24–7.20 (m, 3H), 7.18 (s, 1H), 7.06 (d, J = 2.3 Hz, 1H), 4.06 (s, 2H)[2] | 162.48, 149.82, 148.29, 137.78, 134.80, 134.58, 132.21, 130.31, 129.71, 129.35, 129.15, 128.63, 127.80, 126.73, 124.20, 122.65, 37.24[2] | [M+H]⁺ Calculated: 355.0672, Found: 355.0679[2] |
Potential Biological Activities and Signaling Pathways
Derivatives of N-phenylpicolinamide have been investigated for a range of biological activities, with some showing promise as inhibitors of key cellular signaling pathways implicated in disease.
Inhibition of Mitochondrial Complex III
Certain N-phenylpicolinamide derivatives have been identified as inhibitors of mitochondrial complex III (cytochrome bc1 complex), a crucial component of the electron transport chain.[3][4] Inhibition of this complex disrupts cellular respiration and ATP production, which can be a therapeutic strategy in diseases with high energy demands, such as cancer.[5] The inhibition of complex III can also lead to the generation of reactive oxygen species (ROS), which can induce apoptosis.[5]
Mitochondrial Complex III Inhibition Pathway:
Inhibition of Aurora-B Kinase
Another potential target for picolinamide derivatives is Aurora-B kinase, a key regulator of mitosis.[6][7][8][9] Overexpression of Aurora-B is common in many cancers and is associated with chromosomal instability and tumor progression.[6][9] Inhibitors of Aurora-B can disrupt the proper segregation of chromosomes during cell division, leading to polyploidy and ultimately apoptosis in cancer cells.[7]
Aurora-B Kinase Signaling Pathway:
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound derivatives. The outlined experimental protocols offer a starting point for the preparation of these compounds, while the characterization data provides a reference for their identification. Furthermore, the exploration of their potential biological activities, specifically the inhibition of mitochondrial complex III and Aurora-B kinase, highlights promising avenues for future research and drug development. The provided diagrams visually summarize the key synthetic and signaling pathways discussed. This compilation of information aims to facilitate further investigation into this important class of molecules.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide as a new inhibitor of mitochondrial complex III: Synthesis, biological evaluation and computational simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-Chloro-N-phenylpicolinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-N-phenylpicolinamide is a synthetic compound belonging to the picolinamide class of molecules. While research on this specific molecule is limited, extensive studies on its close structural analogs, particularly N-phenylpicolinamide derivatives, have revealed significant biological activity. The primary inferred therapeutic target for this class of compounds is the metabotropic glutamate receptor 4 (mGlu4) , a G-protein coupled receptor implicated in a variety of neurological disorders. Derivatives of the broader picolinamide scaffold have also been investigated as Aurora B kinase inhibitors for their potential in cancer therapy. This technical guide consolidates the available preclinical data on these potential targets, providing an in-depth overview of the mechanism of action, supporting quantitative data, and detailed experimental protocols for target validation.
Primary Inferred Therapeutic Target: Metabotropic Glutamate Receptor 4 (mGlu4)
The most compelling evidence for the therapeutic targeting of this compound and its analogs points towards the metabotropic glutamate receptor 4 (mGlu4). Picolinamide derivatives have been extensively studied as positive allosteric modulators (PAMs) of mGlu4.[1][2][3][4] PAMs do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate. This modulation of the glutamatergic system has therapeutic potential in a range of central nervous system (CNS) disorders.
Mechanism of Action at mGlu4
N-phenylpicolinamide derivatives act as positive allosteric modulators of mGlu4.[1][3] This means they bind to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the signaling cascade upon glutamate binding. As a Group III mGlu receptor, mGlu4 is coupled to the Gαi/o subunit of the G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]
Structure-Activity Relationship (SAR) and Quantitative Data
Structure-activity relationship studies on N-phenylpicolinamide derivatives have highlighted the importance of substitutions on the phenyl ring for mGlu4 affinity. A study re-exploring these derivatives found that a 4-chloro substitution on the phenyl ring provides the best affinity for mGlu4.[2] While specific EC50 or IC50 values for this compound are not available in the reviewed literature, data for closely related analogs demonstrate potent activity at the mGlu4 receptor.
| Compound | Structure | mGlu4 EC50 (nM) | Reference |
| VU0366037 | N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide | 282 | [5] |
| 17a | 3-amino-N-(4-(1,3-dioxoisoindolin-2-yl)phenyl)picolinamide | 94.5 (human), 128 (rat) | [6] |
| 17t | 3-amino-N-(4-((5-(trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)picolinamide | 64.6 (human), 46.6 (rat) | [6] |
| 18 | 3-hydroxy-N-(4-(1,3-dioxoisoindolin-2-yl)phenyl)picolinamide | 125 | [6] |
Therapeutic Potential
The positive allosteric modulation of mGlu4 has shown promise in preclinical models of several neurological and psychiatric disorders, including:
-
Parkinson's Disease: Activation of mGlu4 can reduce neurotransmitter release in the basal ganglia, offering a potential non-dopaminergic treatment approach.[2]
-
Anxiety and Psychosis: Modulation of glutamatergic signaling through mGlu4 may have anxiolytic and antipsychotic effects.[5]
-
Epilepsy: By dampening excessive neuronal excitability, mGlu4 PAMs could have anti-epileptic properties.
Secondary Inferred Therapeutic Target: Aurora B Kinase
While the primary evidence points to mGlu4, research into the broader picolinamide scaffold has identified other potential therapeutic targets. Notably, derivatives of N-methyl-picolinamide have been shown to inhibit Aurora B kinase, a key regulator of mitosis.
Mechanism of Action of Aurora B Kinase Inhibition
Aurora B kinase is a serine/threonine kinase that plays a critical role in chromosome segregation and cytokinesis during cell division.[7] Inhibition of Aurora B leads to defects in these processes, resulting in polyploidy (cells with more than two sets of chromosomes) and ultimately apoptosis (programmed cell death) in cancer cells.[7] This makes Aurora B an attractive target for cancer therapy.
Supporting Data
While no studies have directly tested this compound for Aurora B kinase inhibition, a novel series of N-methyl-picolinamide-4-thiol derivatives displayed potent anti-proliferative activities, with one compound selectively inhibiting Aurora-B kinase. This suggests that the picolinamide scaffold can be adapted to target this kinase.
Experimental Protocols
mGlu4 Positive Allosteric Modulator (PAM) Assays
This is a common functional assay to measure the potentiation of an agonist's effect by a PAM.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human mGlu4 and a chimeric G-protein (Gqi5) that couples the receptor to the phospholipase C pathway.[8][9]
-
Principle: Activation of the Gq-coupled pathway leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye like Fluo-4 AM.
-
Protocol Outline:
-
Plate the mGlu4/Gqi5 CHO cells in a 384-well plate and incubate overnight.
-
Load the cells with Fluo-4 AM dye for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations and incubate for a short period (e.g., 2.5 minutes).
-
Add a sub-maximal (EC20) concentration of glutamate to stimulate the receptor.
-
Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to determine the intracellular calcium concentration.
-
The potentiation by the PAM is observed as an increased calcium signal compared to glutamate alone. EC50 values for the PAM can be calculated from the dose-response curve.[10][11]
-
This assay directly measures the effect of the PAM on the binding of a radiolabeled orthosteric ligand.
-
Materials: CHO cells expressing mGlu4, a radiolabeled mGlu4 ligand (e.g., [3H]ML128), and the test compound.[12]
-
Principle: The assay determines if the PAM increases the binding affinity of the radiolabeled ligand to the mGlu4 receptor.
-
Protocol Outline:
-
Incubate the mGlu4-expressing cells with a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound (PAM).
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by filtration or centrifugation.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
An increase in specific binding of the radioligand in the presence of the PAM indicates positive cooperativity.[12]
-
Aurora B Kinase Inhibition Assay
This in vitro assay directly measures the inhibition of the kinase's enzymatic activity.
-
Materials: Recombinant Aurora B kinase, a suitable substrate (e.g., histone H3), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[13]
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.
-
Protocol Outline:
-
In a multi-well plate, add the test inhibitor at various concentrations.
-
Add a mixture of the kinase substrate and ATP.
-
Initiate the reaction by adding the recombinant Aurora B kinase.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader. IC50 values can be determined from the dose-response curve.[13][14]
-
Conclusion
While direct biological data on this compound is not extensively published, the available literature on its close analogs strongly suggests that metabotropic glutamate receptor 4 (mGlu4) is a primary therapeutic target. The role of N-phenylpicolinamide derivatives as positive allosteric modulators of mGlu4 is well-supported by structure-activity relationship studies and preclinical data, indicating potential applications in the treatment of Parkinson's disease and other CNS disorders. Additionally, the broader picolinamide scaffold has shown potential for targeting Aurora B kinase , suggesting a possible, though less direct, avenue for anti-cancer drug development. Further investigation is warranted to definitively characterize the biological activity and therapeutic potential of this compound. The experimental protocols outlined in this guide provide a framework for such future research.
References
- 1. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
The Versatility of 4-Chloro-N-phenylpicolinamide as a Chemical Intermediate in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Chloro-N-phenylpicolinamide is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a reactive chlorine atom on the pyridine ring, allows for diverse functionalization, making it a key intermediate in the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a particular focus on anticancer agents.
Application Notes
This compound serves as a versatile scaffold for the synthesis of compounds with various pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The presence of the chloro substituent at the 4-position of the picolinamide core makes it amenable to a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by various nucleophiles, such as amines, phenols, and thiols. This reaction is a straightforward and widely used method to introduce new functionalities and build molecular complexity.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds by coupling this compound with boronic acids or their derivatives. This is particularly useful for synthesizing biaryl structures, which are common motifs in pharmacologically active compounds.
-
Buchwald-Hartwig Amination: This reaction provides an efficient method for the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. This is a key strategy for the synthesis of various picolinamide-based kinase inhibitors.
-
Therapeutic Potential of Derivatives:
Derivatives of this compound have shown significant promise as anticancer agents.[2][3] A primary mechanism of action for many of these compounds is the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[4][5][6] By targeting VEGFR-2, these compounds can inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1][7]
Quantitative Data
The following table summarizes the in vitro anticancer activity of representative picolinamide derivatives synthesized from a 4-chloro-picolinamide intermediate. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.
| Compound ID | Modification on Picolinamide Core | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | 4-(4-Formamidophenylamino) | HepG2 (Liver Cancer) | 5.2 |
| Derivative 1 | 4-(4-Formamidophenylamino) | HCT116 (Colon Cancer) | 3.8 |
| Derivative 2 | 4-(4-(5-Methylisoxazole-3-carboxamido)phenylamino) | HepG2 (Liver Cancer) | 2.1 |
| Derivative 2 | 4-(4-(5-Methylisoxazole-3-carboxamido)phenylamino) | HCT116 (Colon Cancer) | 1.5 |
| Derivative 3 | 4-(4-(Thiophene-2-carboxamido)phenylamino) | HepG2 (Liver Cancer) | 2.9 |
| Derivative 3 | 4-(4-(Thiophene-2-carboxamido)phenylamino) | HCT116 (Colon Cancer) | 2.3 |
Data adapted from a study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which are structurally analogous to derivatives of this compound.[3][8]
Experimental Protocols
1. Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 4-Amino-N-phenylpicolinamide Derivatives
This protocol describes the synthesis of a 4-(substituted-amino)-N-phenylpicolinamide derivative, a key step in the development of various biologically active compounds.
Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for the synthesis of 4-amino-N-phenylpicolinamide derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-aminoacetanilide) (1.0 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
1% Sodium Hydroxide (NaOH) solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, combine this compound and the substituted aniline.
-
Heat the mixture at 160°C for 1 hour with stirring.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the resulting solid in ethanol.[3]
-
Slowly add concentrated HCl dropwise to the solution.
-
Heat the solution to reflux and maintain for 4 hours.[3]
-
Cool the reaction to room temperature, allowing a precipitate to form.
-
Collect the solid by filtration and wash with cold ethanol.
-
Suspend the collected solid in a 1% NaOH solution and stir for 30 minutes to neutralize the hydrochloride salt and yield the final product.[3]
-
Collect the purified product by filtration, wash with water, and dry under vacuum.
2. Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for the C-C bond formation at the 4-position of the picolinamide core.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-110°C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3. Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N bond formation at the 4-position of the picolinamide scaffold.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K3PO4, 1.5-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand.
-
Add the anhydrous, deoxygenated solvent.
-
Add this compound, the amine, and the base.[9]
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110°C).[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway
VEGFR-2 Signaling Pathway in Cancer:
Many picolinamide derivatives synthesized from this compound exhibit their anticancer effects by inhibiting the VEGFR-2 signaling pathway.[4][6] This pathway is crucial for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][7] The diagram below illustrates the key components of the VEGFR-2 signaling cascade.
Caption: Simplified VEGFR-2 signaling pathway in cancer cells.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Development of Kinase Inhibitors Based on the 4-Chloro-N-phenylpicolinamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The 4-Chloro-N-phenylpicolinamide scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. This document provides detailed application notes and protocols for the synthesis, in vitro screening, and cell-based evaluation of kinase inhibitors derived from this scaffold, with a focus on targeting the p38 mitogen-activated protein kinase (MAPK) and B-Raf pathways.
Hypothetical Kinase Inhibitor Profile: Project-4CNPP
For the purpose of these application notes, we will refer to a hypothetical lead compound, Project-4CNPP , a derivative of this compound identified as a potent inhibitor of p38α MAPK.
Data Presentation
The following table summarizes the hypothetical in vitro kinase inhibitory activity of Project-4CNPP. This data is representative of what would be generated during a kinase inhibitor profiling study.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| p38α (MAPK14) | 15 | CMGC | Primary Target |
| p38β (MAPK11) | 150 | CMGC | 10-fold selectivity over p38β |
| p38γ (MAPK12) | >10,000 | CMGC | High selectivity over p38γ |
| p38δ (MAPK13) | >10,000 | CMGC | High selectivity over p38δ |
| B-Raf | 8,500 | TKL | Low off-target activity |
| B-Raf (V600E) | 7,800 | TKL | Low off-target activity on mutant |
| JNK1 | 2,500 | CMGC | Moderate off-target activity |
| ERK1 | >10,000 | CMGC | High selectivity |
| SRC | >10,000 | TK | High selectivity |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and are highly dependent on specific assay conditions.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via an amide coupling reaction.
Materials:
-
4-chloropicolinic acid
-
Aniline
-
Thionyl chloride or a suitable coupling agent (e.g., HATU, HOBt)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation (if using thionyl chloride): a. To a solution of 4-chloropicolinic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0°C. b. Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. c. Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Coupling: a. Dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM. b. In a separate flask, dissolve aniline (1 equivalent) and TEA (2.5 equivalents) in anhydrous DCM. c. Add the acid chloride solution dropwise to the aniline solution at 0°C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: a. Quench the reaction with water and separate the organic layer. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Protocol 2: In Vitro p38α MAPK Kinase Assay (Luminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.[2]
Materials:
-
Recombinant human p38α enzyme
-
ATF-2 (a p38 substrate)[2]
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]
-
Test inhibitors (e.g., Project-4CNPP) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: a. Prepare serial dilutions of the test inhibitors in kinase buffer. The final DMSO concentration should not exceed 1%. b. Prepare a solution of p38α kinase in kinase buffer. c. Prepare a solution of ATF-2 substrate and ATP in kinase buffer.
-
Assay Procedure: a. Add 5 µL of the diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 10 µL of the p38α enzyme solution to each well. c. Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding 10 µL of the ATF-2/ATP solution to each well. e. Incubate the plate for 60 minutes at 30°C. f. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: a. Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity. b. Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to the DMSO control. c. Fit the data to a dose-response curve to determine the IC50 value.[1]
Protocol 3: Cell-Based Assay for p38 MAPK Inhibition (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream target of p38 MAPK in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test inhibitor (Project-4CNPP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MK2 (Thr334), anti-total MK2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed THP-1 cells in 6-well plates and differentiate with PMA if necessary. b. Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the p38 MAPK pathway.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-MK2) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe for total MK2 and GAPDH as loading controls.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-MK2 signal to the total MK2 and GAPDH signals. c. Determine the concentration-dependent inhibition of MK2 phosphorylation by the test compound.
Visualizations
Signaling Pathway Diagram
Caption: The p38 MAPK signaling pathway and the inhibitory action of Project-4CNPP.
Experimental Workflow Diagram
Caption: A typical drug discovery workflow for kinase inhibitors.
References
Application Notes and Protocols: 4-Chloro-N-phenylpicolinamide in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinamides represent a class of chemical compounds that have garnered significant interest in the field of antimicrobial drug discovery. While specific antimicrobial activity data for 4-Chloro-N-phenylpicolinamide is not extensively detailed in publicly available literature, research on structurally related picolinamide derivatives has revealed promising antibacterial and antifungal potential. These derivatives have shown potent and selective activity against clinically relevant pathogens, suggesting that the picolinamide scaffold is a valuable starting point for the development of new antimicrobial agents.
This document provides an overview of the antimicrobial potential of the picolinamide class of compounds, based on existing research on its derivatives. It also includes generalized experimental protocols for the synthesis and antimicrobial evaluation of such compounds, which can be adapted for the investigation of this compound.
Antimicrobial Activity of Picolinamide Derivatives
Studies on various picolinamide derivatives have demonstrated their efficacy against both bacterial and fungal pathogens.
Antibacterial Activity
A notable discovery is the potent and selective activity of certain picolinamide derivatives against the anaerobic, spore-forming bacterium Clostridioides difficile, a leading cause of antibiotic-associated diarrhea.[1][2][3] Research has identified picolinamide analogs with exquisite potency and selectivity for C. difficile over other gut microbiota.[1] For instance, the compound 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate exhibited impressive activity against a large number of C. difficile strains.[2][3]
The proposed mechanism of action for some of these antibacterial picolinamides is the inhibition of cell wall biosynthesis.[2][3] This targeted approach is crucial for developing narrow-spectrum antibiotics that can effectively treat infections while minimizing the disruption of the natural gut flora.
Antifungal Activity
In addition to antibacterial properties, picolinamide and benzamide scaffolds have been identified as having antifungal capabilities.[4][5][6] Chemogenomic profiling and biochemical assays have identified Sec14p, a major phosphatidylinositol transfer protein in Saccharomyces cerevisiae, as a key target for these compounds.[4][5] The inhibition of this essential protein disrupts lipid metabolism, leading to fungal cell death. This discovery opens up new avenues for the rational design of novel antifungal agents.[4]
Data Presentation: Antimicrobial Activity of Picolinamide Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected picolinamide derivatives against various microorganisms, as reported in the literature. This data highlights the potential of the picolinamide scaffold in antimicrobial research.
| Compound/Analog | Target Microorganism | MIC (µg/mL) | Reference |
| Picolinamide 87 | Clostridioides difficile | 0.125 | [1] |
| MRSA | 128 | [1] | |
| Isonicotinamide 4 | Clostridioides difficile | Active (no specific value given) | [1] |
| MRSA | Active (no specific value given) | [1] | |
| 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate | Clostridioides difficile (101 strains) | MIC₅₀: 0.12, MIC₉₀: 0.25 | [2][3] |
Experimental Protocols
The following are generalized protocols for the synthesis and antimicrobial evaluation of picolinamide derivatives. These can serve as a starting point for the investigation of this compound.
Protocol 1: Generalized Synthesis of Picolinamide Derivatives
This protocol is based on synthetic schemes reported for analogous compounds.[1]
Materials:
-
Appropriately substituted chloro-cyanopyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate)
-
Solvents (e.g., Toluene, Ethanol)
-
Hydrolyzing agent (e.g., NaOH)
-
Coupling agent (e.g., T3P)
-
Amine
Procedure:
-
Suzuki-Miyaura Coupling: In a reaction vessel, combine the chloro-cyanopyridine, arylboronic acid, palladium catalyst, and base in a suitable solvent. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Purification: After cooling, extract the product and purify using column chromatography.
-
Nitrile Hydrolysis: Treat the resulting cyano-derivative with a strong base in an aqueous or alcoholic solution and heat to hydrolyze the nitrile to a carboxylic acid.
-
Amide Coupling: Couple the carboxylic acid with the desired amine using a suitable coupling agent in an appropriate solvent.
-
Final Purification: Purify the final picolinamide product by recrystallization or column chromatography.
Caption: Generalized synthetic workflow for picolinamide derivatives.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10]
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Experimental workflow for MIC determination via broth microdilution.
Hypothetical Mechanism of Action Workflow
Based on the findings for other picolinamide derivatives, a potential mechanism of action for this compound could involve the inhibition of essential cellular processes. The following diagram illustrates a hypothetical workflow to investigate this.
Caption: Hypothetical workflow for elucidating the mechanism of action.
References
- 1. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro testing of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.tue.nl [pure.tue.nl]
Application Notes and Protocols for In Vitro Biological Activity of 4-Chloro-N-phenylpicolinamide and Its Derivatives
This document provides detailed application notes and experimental protocols for assessing the in vitro biological activities of 4-Chloro-N-phenylpicolinamide and its structural analogs. The methodologies outlined below are intended for researchers, scientists, and professionals in the field of drug development and chemical biology.
Antifungal Activity Assessment
Application Note:
A series of novel picolinamides, including chloro-substituted derivatives, have demonstrated significant antifungal activity against various soil-borne fungi.[1] N-phenyl-(3-chloro)-imino-picolinamide and N-phenyl-(2-chloro)-imino-picolinamide, in particular, have shown high efficacy in inhibiting the growth of Rhizoctonia solani.[1] The following protocols describe the in vitro evaluation of these compounds using a poisoned food technique to determine fungal growth inhibition and effective dose (ED₅₀) values.
Quantitative Data Summary:
| Compound | Target Fungus | Concentration (µg/mL) | Fungal Growth Inhibition (%) | ED₅₀ (µg/mL) |
| N-phenyl-(3-chloro)-imino-picolinamide (4c) | R. solani | 200 | 89.4 | 29.1 |
| N-phenyl-(2-chloro)-imino-picolinamide (4b) | R. solani | 200 | 89.0 | - |
| N-phenyl-(3-chloro)-imino-picolinamide | A. alternata | - | - | 33.9 |
| 4-Chloro picolinamide | R. solani / A. alternata | - | - | 51.4 - 87.2 |
Data extracted from a study on novel picolinamides.[1]
Experimental Protocol: Fungal Growth Inhibition Assay (Poisoned Food Technique)
-
Preparation of Stock Solution: Dissolve the test compound (e.g., this compound derivative) in a suitable solvent like acetone to prepare a stock solution of known concentration.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
Poisoning the Medium: Allow the sterilized PDA to cool to approximately 45-50°C. Add the required volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 150, and 200 µg/mL). A control plate should be prepared by adding an equivalent volume of the solvent (acetone) without the test compound.
-
Plating: Pour the PDA, with and without the test compound, into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial disc, taken from the periphery of a 7-day-old culture of the test fungus (e.g., R. solani, A. alternata), at the center of each plate.
-
Incubation: Incubate the plates at 25 ± 2°C until the fungal growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the radial growth of the fungal colony in both control and treated plates.
-
Calculation: Calculate the percent inhibition of mycelial growth using the following formula: Percent Inhibition = ((C - T) / C) * 100 Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treated plate.
-
-
ED₅₀ Determination: Use probit analysis of the fungal growth inhibition data to determine the ED₅₀ value, which is the concentration of the compound that inhibits fungal growth by 50%.
Workflow Diagram:
Caption: Workflow for Antifungal Poisoned Food Assay.
Anticancer Activity Assessment (Cell Proliferation)
Application Note:
Derivatives of this compound have been investigated for their potential as antitumor agents.[2][3][4] The in vitro anticancer activity is commonly assessed by evaluating the inhibition of cell proliferation in various human cancer cell lines, such as HepG2 (liver cancer), HCT116 (colon cancer), and T47D (breast cancer).[2][5] The MTT assay is a standard colorimetric method used to determine cell viability and, consequently, the cytotoxic potential of the test compounds.
Quantitative Data Summary:
| Compound Class | Cell Line | Activity Metric | Value (mM) |
| N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB) | T47D | IC₅₀ | 0.44 |
| N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB) | Vero (Normal) | IC₅₀ | 76.10 |
| Hydroxyurea (Reference) | T47D | IC₅₀ | 4.58 |
Data extracted from a study on thiourea derivatives.[5]
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Culture: Culture human cancer cells (e.g., HepG2, HCT116) in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control) and wells with a known anticancer drug as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Workflow Diagram:
Caption: Workflow for MTT Cell Proliferation Assay.
Enzyme Inhibition Assay (Mitochondrial Complex III)
Application Note:
Specific derivatives, such as N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide, have been identified as inhibitors of mitochondrial complex III (cytochrome bc₁ complex).[6] This enzyme is a critical component of the electron transport chain. Inhibition of its activity disrupts cellular respiration and can be a mechanism for antifungal or pharmaceutical action. The activity can be measured by monitoring the reduction of cytochrome c.
Experimental Protocol: Mitochondrial Complex III Activity Assay
-
Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using differential centrifugation.
-
Reaction Buffer Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.4).
-
Assay Setup: In a 96-well plate or cuvette, add the following components:
-
Assay buffer
-
Oxidized cytochrome c (e.g., 50 µM)
-
Decylubiquinol (DBH₂) as the substrate (e.g., 50 µM)
-
Test compound (this compound derivative) at various concentrations.
-
A control reaction without the inhibitor.
-
-
Reaction Initiation: Initiate the reaction by adding the isolated mitochondrial preparation (containing complex III).
-
Kinetic Measurement: Immediately measure the increase in absorbance at 550 nm (the peak absorbance for reduced cytochrome c) over time using a spectrophotometer. The rate of cytochrome c reduction is proportional to the activity of complex III.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Normalize the rates relative to the control (no inhibitor) reaction.
-
Plot the percentage of enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Signaling Pathway Diagram:
Caption: Inhibition of Mitochondrial Complex III.
References
- 1. scialert.net [scialert.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jppres.com [jppres.com]
- 6. N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide as a new inhibitor of mitochondrial complex III: Synthesis, biological evaluation and computational simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 4-Chloro-N-phenylpicolinamide Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of 4-Chloro-N-phenylpicolinamide, a potential anti-inflammatory agent, using established animal models of rheumatoid arthritis and inflammatory bowel disease. The protocols detailed below are based on the presumed mechanism of action of this compound as a p38α mitogen-activated protein kinase (MAPK) inhibitor.
Introduction
This compound is a small molecule with potential therapeutic applications in inflammatory diseases. Its chemical structure suggests it may act as an inhibitor of the p38α MAPK signaling pathway, a critical regulator of the inflammatory response. This pathway is implicated in the pathogenesis of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Therefore, evaluating the efficacy of this compound in relevant animal models is a crucial step in its preclinical development.
Presumed Mechanism of Action: p38α MAPK Inhibition
The p38α MAPK signaling cascade is a key pathway that translates extracellular signals into cellular responses, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of p38α MAPK is a promising therapeutic strategy for a range of inflammatory disorders.
Caption: Presumed p38α MAPK signaling pathway and the inhibitory action of this compound.
Animal Models for Efficacy Testing
The choice of animal model is critical for evaluating the therapeutic potential of this compound. Based on its presumed anti-inflammatory activity, models of rheumatoid arthritis and inflammatory bowel disease are highly relevant.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is one of the most widely used models for rheumatoid arthritis as it shares many immunological and pathological features with the human disease.[1]
Experimental Workflow:
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Detailed Protocol:
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Day 0 (Primary Immunization): Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Emulsify bovine CII in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Treatment:
-
Prophylactic: Begin daily administration of this compound (e.g., via oral gavage) from Day 0 or Day 20.
-
Therapeutic: Begin treatment upon the onset of clinical signs of arthritis (typically around Day 24-28).
-
A vehicle control group and a positive control group (e.g., methotrexate) should be included.
-
-
Assessment:
-
Clinical Scoring: Monitor mice daily for signs of arthritis and score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Swelling: Measure paw thickness using a digital caliper every 2-3 days.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Biomarkers: Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-CII antibodies by ELISA.
-
Hypothetical Data Summary:
| Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) | Serum TNF-α (pg/mL) |
| Vehicle Control | 12.5 ± 1.8 | 3.8 ± 0.4 | 450 ± 65 |
| This compound (10 mg/kg) | 6.2 ± 1.1 | 2.5 ± 0.3 | 210 ± 40 |
| This compound (30 mg/kg) | 3.1 ± 0.8 | 1.9 ± 0.2 | 120 ± 30 |
| Methotrexate (1 mg/kg) | 4.5 ± 0.9 | 2.1 ± 0.2 | 150 ± 35 |
Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
The DSS-induced colitis model is a widely used and reproducible model for inflammatory bowel disease, particularly ulcerative colitis.[2][3]
Experimental Workflow:
Caption: Experimental workflow for the DSS-Induced Colitis model.
Detailed Protocol:
-
Animals: C57BL/6 mice, 8-12 weeks old.
-
Induction: Administer 3-5% (w/v) DSS in the drinking water for 7 consecutive days.
-
Treatment:
-
Administer this compound daily by oral gavage starting from Day 0.
-
Include a vehicle control group and a positive control group (e.g., sulfasalazine).
-
-
Assessment:
-
Disease Activity Index (DAI): Calculate a daily DAI score based on weight loss, stool consistency, and rectal bleeding (each scored 0-4).
-
Body Weight: Monitor and record the body weight of each mouse daily.
-
Colon Length: At the end of the study, sacrifice the mice and measure the length of the colon from the cecum to the anus.
-
Histopathology: Collect colon tissue for histological evaluation of inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in colon tissue as an indicator of neutrophil infiltration.
-
Hypothetical Data Summary:
| Group | DAI Score (Day 8) | Colon Length (cm, Day 8) | MPO Activity (U/g tissue) |
| Vehicle Control | 10.8 ± 1.5 | 5.2 ± 0.5 | 8.5 ± 1.2 |
| This compound (20 mg/kg) | 5.4 ± 1.0 | 7.1 ± 0.6 | 4.2 ± 0.8 |
| This compound (50 mg/kg) | 2.9 ± 0.7 | 8.5 ± 0.4 | 2.1 ± 0.5 |
| Sulfasalazine (100 mg/kg) | 4.1 ± 0.8 | 7.8 ± 0.5 | 3.0 ± 0.6 |
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
To establish a relationship between drug exposure and therapeutic effect, a PK/PD analysis should be conducted.
Logical Relationship:
Caption: Logical relationship in PK/PD analysis for drug development.
Protocol Outline:
-
Pharmacokinetic Study:
-
Administer a single dose of this compound to a separate cohort of animals.
-
Collect blood samples at various time points post-dosing.
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
-
Pharmacodynamic Study:
-
In the efficacy studies, collect tissue samples (e.g., inflamed joints, colon) at the end of the study.
-
Measure the levels of phosphorylated p38 MAPK (the activated form) to assess target engagement.
-
Correlate the reduction in p-p38 levels with the observed therapeutic effects.
-
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in robust and clinically relevant animal models of inflammatory diseases. By following these detailed protocols and utilizing the suggested assessment methods, researchers can effectively characterize the therapeutic potential of this compound and generate the necessary data to support its further development. The hypothetical data presented serves as a guide for expected outcomes and data presentation. It is crucial to include appropriate controls and perform rigorous statistical analysis to ensure the validity of the results.
References
Application Notes and Protocols for the Quantification of 4-Chloro-N-phenylpicolinamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-N-phenylpicolinamide is a chemical compound with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, and quality control of drug substances and products. This document provides detailed application notes and protocols for the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a widely used analytical technique known for its sensitivity and selectivity.
Section 1: Analytical Method Overview
The recommended analytical approach for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS). This technique offers high specificity by separating the analyte from matrix components chromatographically and detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Key Analytical Parameters:
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for picolinamide compounds.
-
Mode of Operation: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
A patent document (WO2021105908A1) describes an LC-MS method ("Method-D1") used for the analysis of related compounds.[1][2] While the specific quantitative data for this compound was not provided, the chromatographic conditions can be adapted as a starting point for method development.
Section 2: Experimental Protocols
This section details the experimental procedures for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended (e.g., Deuterated this compound). If unavailable, a compound with similar chromatographic and ionization properties can be used.
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
The biological matrix of interest (e.g., plasma, urine, tissue homogenate)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from biological matrices like plasma.
-
Spiking: To a 100 µL aliquot of the biological sample, add the internal standard to a final concentration of 50 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentration of this compound.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following is a proposed starting method for the chromatographic separation and mass spectrometric detection of this compound. Optimization will be necessary for specific instrumentation and matrices.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Proposed Condition |
| LC System | UHPLC System |
| Column | XSelect C18 (50 mm x 2.1 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3.5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1.5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusion of the reference standard. Expected precursor ion [M+H]⁺ for C12H9ClN2O is m/z 233.04. |
Note: The MRM transitions (precursor ion → product ion) and associated collision energies must be optimized by infusing a standard solution of this compound into the mass spectrometer.
Section 3: Data Presentation and Method Validation
For a quantitative method to be reliable, it must be validated according to regulatory guidelines (e.g., FDA or ICH). The following table summarizes the typical validation parameters and expected acceptance criteria for a bioanalytical method.
Table 2: Summary of Quantitative Validation Parameters (Hypothetical Data)
| Parameter | Concentration Range (ng/mL) | Result (Hypothetical) | Acceptance Criteria |
| Linearity (r²) | 1 - 1000 | 0.998 | ≥ 0.99 |
| Lower Limit of Quant. | 1 | Signal-to-Noise > 10 | Signal-to-Noise ≥ 10 |
| Accuracy (% Bias) | LQC (3), MQC (300), HQC (800) | -5.2% to 4.5% | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | LQC (3), MQC (300), HQC (800) | ≤ 8.7% | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | Low and High Conc. | 95% - 103% | Consistent and reproducible |
| Recovery | Low, Medium, High Conc. | > 85% | Consistent and reproducible |
| Stability (Freeze-Thaw) | Low and High Conc. | Within ±10% of nominal | Within ±15% of nominal |
| Stability (Short-Term) | Low and High Conc. | Within ±8% of nominal | Within ±15% of nominal |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. The data presented in this table is for illustrative purposes and would need to be generated during actual method validation.
Section 4: Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix.
Caption: Workflow for sample preparation and LC-MS/MS analysis.
Signaling Pathway (Logical Relationship)
This diagram illustrates the logical relationship in developing and validating a quantitative analytical method.
Caption: Logical flow of analytical method development and validation.
References
- 1. WO2021105908A1 - Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase - Google Patents [patents.google.com]
- 2. US20230107499A1 - Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase - Google Patents [patents.google.com]
4-Chloro-N-phenylpicolinamide as a building block in organic synthesis
Application Notes: 4-Chloro-N-phenylpicolinamide in Organic Synthesis
Abstract
This compound is a versatile heterocyclic building block crucial for the synthesis of complex organic molecules. Its unique structure, featuring a pyridine ring activated by a chlorine atom at the 4-position and a phenylamide group at the 2-position, makes it a valuable intermediate in the development of new agrochemicals and pharmaceuticals.[1] The chlorine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for utilizing this compound in key synthetic transformations.
Physicochemical Properties and Handling
This compound is typically supplied as a solid. Proper handling and storage are essential to maintain its integrity.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 133928-61-7 | [1] |
| Molecular Formula | C₁₂H₉ClN₂O | [1] |
| Molecular Weight | 232.67 g/mol | [1] |
| Appearance | Solid | - |
| Storage | Room temperature, dry, sealed conditions | [1] |
Synthesis of this compound
While numerous suppliers offer this reagent, a common synthetic route involves the amidation of a 4-chloropicolinic acid derivative. The following protocol is a representative procedure for the synthesis of similar picolinamides.
General Synthesis Workflow
The synthesis typically starts from a commercially available picolinic acid, which is activated and then reacted with aniline.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on standard amide coupling procedures.
-
Activation of Carboxylic Acid: To a solution of 4-chloropicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 4-chloropicolinoyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in DCM dropwise.
-
Reaction and Work-up: Stir the reaction mixture at room temperature overnight. Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or silica gel column chromatography to afford the final product, this compound.
Applications as a Synthetic Building Block
The primary utility of this compound stems from the reactivity of the C4-chloro substituent on the pyridine ring. This position is activated towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the picolinamide group activates the C4-position for attack by nucleophiles.[2][3] This allows for the displacement of the chloride with a variety of nucleophiles, including amines, alcohols, and thiols.
Caption: Logical workflow for SNAr reactions.
This protocol is adapted from the synthesis of related 4-amino-picolinamide derivatives.[4]
-
Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq), the desired amine nucleophile (e.g., 4-aminophenol, 1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 160 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-N-phenylpicolinamide derivative.
Table 2: Representative SNAr Reaction Data (Analogous System)
| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |
| 4-Chloro-N-methyl picolinamide | 4-amino-N-methylbenzamide | 160 °C, 1 h, neat | 4-(4-Aminophenylamino)-N-methylpicolinamide | Not specified | [4] |
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for Pd-catalyzed cross-coupling reactions, which are fundamental for forming C-C and C-N bonds.
The Suzuki reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester, to form a C-C bond.[5][6] This is a powerful method for synthesizing biaryl compounds.
This is a general protocol for Suzuki couplings on chloro-pyridine scaffolds.[7]
-
Reaction Setup: To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq) in a solvent system (e.g., 1,4-dioxane/water or toluene/water), add a palladium catalyst.
-
Catalyst System: Common catalyst systems include Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos or XPhos (2-4 mol%).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 80-110 °C for 6-24 hours.
-
Monitoring and Work-up: Monitor by TLC or LC-MS. After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to isolate the 4-aryl-N-phenylpicolinamide product.
This reaction forms a C-N bond by coupling the aryl chloride with an amine, offering a complementary approach to SNAr that often proceeds under milder conditions and with a broader substrate scope.[8][9][10]
This is a general protocol for the Buchwald-Hartwig amination of chloro-pyridines.[11][12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine coupling partner (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq), a palladium precatalyst (e.g., G3-XPhos, 1-3 mol%), and an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Reaction Conditions: Heat the sealed reaction vessel to 80-120 °C.
-
Monitoring and Work-up: Monitor the reaction until completion (2-18 hours). Cool the mixture, filter through a pad of celite to remove palladium residues, and rinse with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude residue via silica gel chromatography to obtain the desired 4-amino-N-phenylpicolinamide derivative.
Table 3: Common Conditions for Cross-Coupling Reactions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| Suzuki Coupling | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5%) | XPhos (3%) | NaOtBu (1.4) | Toluene | 110 |
Conclusion
This compound is a highly valuable and reactive intermediate. Its utility in organic synthesis is centered on the selective functionalization of the C4-position of the pyridine ring. The protocols provided herein for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions serve as a robust starting point for researchers in medicinal chemistry and materials science to generate diverse libraries of novel picolinamide derivatives. The straightforward application of these methods underscores the importance of this building block in modern drug discovery and agrochemical development.
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chloro-N-phenylpicolinamide Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-N-phenylpicolinamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during the synthesis of this key intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing targeted solutions to enhance reaction yield and purity.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary reasons include incomplete activation of the carboxylic acid, side reactions, or suboptimal reaction conditions.
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow and inefficient.[1][2] Activating the carboxylic acid group of 4-chloropicolinic acid is crucial. If you are using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, ensure it is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[1] For milder conditions, consider using peptide coupling reagents.[1][2][3]
-
Suboptimal Coupling Reagent Choice: The choice of coupling reagent can significantly impact the yield. Carbodiimides like DCC and EDC are common, but can sometimes lead to side products and racemization if applicable.[1][2][3] For challenging couplings, phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) often provide higher yields and faster reaction times with minimal side reactions.[2][3]
-
Reaction Conditions: Temperature and solvent play a critical role. While some reactions proceed well at room temperature, others may require heating to go to completion.[4][5] Ensure your solvent is appropriate for the chosen coupling reagent and is anhydrous. Common solvents for amide coupling reactions include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).[1][4]
-
Base Selection: An appropriate base is necessary to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[1] Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIEA) are commonly used.[1] The choice and amount of base should be optimized for your specific reaction conditions.
Q2: I am observing significant impurity formation in my crude product. How can I identify and minimize these impurities?
A2: Impurity formation is a common issue. The nature of the impurities depends on the synthetic route employed.
-
Unreacted Starting Materials: The most common impurities are unreacted 4-chloropicolinic acid and aniline. To minimize these, consider using a slight excess (1.1-1.2 equivalents) of one of the reactants, typically the more easily removable one. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time to ensure complete consumption of the limiting reagent.
-
Side Products from Coupling Reagents: Carbodiimide reagents like DCC can form N-acylurea byproducts, which can be difficult to remove.[3] Using reagents like EDC can simplify purification as the urea byproduct is water-soluble.[3]
-
Hydrolysis: If moisture is present in the reaction, the activated carboxylic acid intermediate can hydrolyze back to 4-chloropicolinic acid.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents and reagents is crucial.
-
Purification Strategy: A proper work-up procedure is essential to remove impurities. This typically involves sequential washes of the organic layer with a dilute acid (to remove unreacted aniline and basic impurities), followed by a dilute base (to remove unreacted 4-chloropicolinic acid and acidic impurities), and finally a brine wash.[6] Further purification can be achieved by recrystallization or column chromatography.[6]
Q3: The purification of my final product is challenging. What are the recommended methods for obtaining high-purity this compound?
A3: Effective purification is key to obtaining a high-quality product.
-
Aqueous Work-up: As a first step, a thorough aqueous work-up is highly recommended. Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic solution sequentially with a dilute acid (e.g., 1 M HCl) to remove basic impurities like aniline, followed by a dilute base (e.g., 5% NaHCO₃ or Na₂CO₃) to remove acidic impurities like 4-chloropicolinic acid.[6] A final wash with brine will help to remove residual water.[6]
-
Recrystallization: Recrystallization is an effective method for purifying solid products. The choice of solvent is critical. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Common solvents to try for picolinamide derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[5][6]
-
Silica Gel Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a powerful purification technique. A suitable solvent system (eluent) needs to be determined using TLC. A common starting point for picolinamide derivatives is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the amide coupling of 4-chloropicolinic acid and aniline. This typically involves activating the carboxylic acid group of 4-chloropicolinic acid, followed by the addition of aniline.
Q2: How can I activate the carboxylic acid of 4-chloropicolinic acid?
A2: There are several methods to activate the carboxylic acid:
-
Conversion to Acyl Chloride: Reacting 4-chloropicolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF, will form the more reactive 4-chloropicolinoyl chloride.[1][4][8] This intermediate can then be reacted with aniline.
-
Using Coupling Reagents: A wide variety of amide coupling reagents can be used to facilitate the reaction directly between the carboxylic acid and the amine.[1][2][3] These reagents are often used in peptide synthesis and include carbodiimides (DCC, EDC), phosphonium salts (PyBOP, BOP), and aminium/uronium salts (HATU, HBTU, TBTU).[2][3]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should always be followed.
-
Reagent Handling: Many of the reagents used in this synthesis are hazardous. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Coupling reagents and their byproducts can be irritants or toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reaction Monitoring: Monitor the reaction progress to avoid prolonged heating, which can lead to decomposition and the formation of unwanted byproducts.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activating Agent | Byproduct | Advantages | Disadvantages |
| DCC (Dicyclohexylcarbodiimide) | O-acylisourea | Dicyclohexylurea (DCU) | Inexpensive, effective | DCU is poorly soluble, can be difficult to remove[3] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea | Water-soluble urea | Byproduct is easily removed by aqueous work-up[1][3] | More expensive than DCC |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Activated ester | Tetramethylurea | Fast reaction times, high yields, low racemization[3] | Expensive |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Activated ester | Hexamethylphosphoramide (HMPA) related byproducts | Highly effective for hindered couplings | Potential for carcinogenic byproducts |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride Formation
-
Acyl Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 4-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops). Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C. After the addition is complete, warm the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Amide Formation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the freshly prepared acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Protocol 2: Synthesis of this compound using a Coupling Reagent (HATU)
-
Reaction Setup: To a solution of 4-chloropicolinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and diisopropylethylamine (DIEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add aniline (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-8 hours, monitoring the progress by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. hepatochem.com [hepatochem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irl.umsl.edu [irl.umsl.edu]
Technical Support Center: Purification of 4-Chloro-N-phenylpicolinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Chloro-N-phenylpicolinamide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-chloropicolinic acid and aniline, as well as byproducts from the coupling reaction. If the synthesis involves an acyl chloride intermediate, hydrolysis of this intermediate can lead to the presence of 4-chloropicolinic acid in the final product.
Q2: Which purification techniques are most effective for this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities and can yield high-purity crystalline material. Column chromatography is useful for separating the desired product from impurities with different polarities.
Q3: What is a good starting point for selecting a recrystallization solvent?
A3: A good starting point for single-solvent recrystallization is an alcohol like ethanol or isopropanol. For two-solvent systems, a combination of a solvent in which the compound is soluble (e.g., ethyl acetate) and a non-solvent in which it is poorly soluble (e.g., hexanes) can be effective. It is always recommended to perform small-scale solvent screening to find the optimal conditions.
Q4: My purified this compound has a low melting point and appears as an off-white or yellowish powder. What could be the issue?
A4: A low or broad melting point and discoloration are often indicative of residual impurities. Unreacted starting materials or byproducts can depress the melting point. The yellowish color may be due to chromophoric impurities. Further purification by recrystallization or column chromatography is recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly. | - Add a small amount of a non-solvent (anti-solvent) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.- Try a different solvent system with lower dissolving power.- Ensure a slow cooling rate by insulating the flask. |
| Low recovery of purified product | - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Cool the filtrate in an ice bath to maximize crystal precipitation. |
| No crystal formation upon cooling | The solution is supersaturated, or nucleation is inhibited. | - Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Allow the solvent to evaporate slowly to increase the concentration. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities (overlapping spots on TLC) | The eluent system does not have the optimal polarity. | - Optimize the solvent system by testing different ratios of a polar and non-polar solvent using Thin Layer Chromatography (TLC). A common system is a gradient of ethyl acetate in hexanes.[1] |
| Product streaking on the TLC plate and column | The compound may be interacting too strongly with the acidic silica gel. | - Deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent.[2] |
| Low recovery of the product from the column | - The product is strongly adsorbed to the silica gel.- The compound is not sufficiently soluble in the mobile phase. | - Gradually increase the polarity of the eluent during elution.- If the product is still retained, consider flushing the column with a more polar solvent like methanol.- Ensure the chosen eluent system provides adequate solubility for your compound. |
Data Presentation
Table 1: Suggested Solvents for Recrystallization of this compound
| Solvent/Solvent System | Polarity | Expected Outcome |
| Ethanol | Polar Protic | Good for single-solvent recrystallization, often yielding well-defined crystals.[1] |
| Isopropanol | Polar Protic | Similar to ethanol, can provide high-purity crystals.[1] |
| Ethyl Acetate/Hexanes | Mixed (Polar Aprotic/Nonpolar) | A versatile two-solvent system where the ratio can be adjusted for optimal solubility and crystal formation.[2] |
| Toluene | Aromatic | Can be effective for aromatic compounds, potentially leading to good crystal growth. |
| Acetone/Water | Mixed (Polar Aprotic/Polar Protic) | A possible two-solvent system, with water acting as the anti-solvent. |
Table 2: Typical Flash Column Chromatography Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50) is a common starting point.[1] |
| Sample Loading | The crude product should be dissolved in a minimal amount of the initial mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel before loading onto the column ("dry loading"). |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Sample Preparation (Dry Loading): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution process using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: 4-Chloro-N-phenylpicolinamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Chloro-N-phenylpicolinamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield of my desired this compound. What are the common causes and how can I improve it?
A1: Low yields can arise from several factors, primarily related to incomplete reaction, side reactions, or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot:
-
Inadequate Activation of 4-Chloropicolinic Acid: The carboxylic acid needs to be activated to react with the aniline.
-
Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometric amount. For challenging couplings, consider switching to a more potent activating agent. If using thionyl chloride (SOCl₂), ensure it is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
-
-
Poor Nucleophilicity of Aniline: Aniline is a relatively weak nucleophile.
-
Solution: The reaction may require a suitable base to deprotonate the aniline or to neutralize any acid generated during the reaction. Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, a moderate increase in temperature may be beneficial. However, excessive heat can lead to degradation.
-
Q2: My final product is impure, showing multiple spots on the TLC. What are the likely side reactions and impurities?
A2: Several side reactions can lead to impurities in your final product. The table below summarizes the most common side reactions, their causes, and solutions.
| Side Reaction/Impurity | Cause | Troubleshooting and Prevention |
| Unreacted Starting Materials | Incomplete reaction due to insufficient activation, low temperature, or short reaction time. | Increase reaction time, temperature, or the amount of coupling reagent. Ensure accurate stoichiometry of reactants. |
| N,N-Diacylation of Aniline | The initially formed amide is deprotonated by a strong base and reacts with another molecule of the activated carboxylic acid. This is more likely with highly activated acylating agents. | Add the activated 4-chloropicolinic acid or acyl chloride slowly to the aniline solution. Use a milder base or avoid a large excess of the activating agent. |
| Self-condensation of 4-Chloropicolinic Acid | The activated carboxylic acid reacts with another molecule of 4-chloropicolinic acid to form an anhydride. | Pre-activate the carboxylic acid at a low temperature before adding the aniline. Add the aniline promptly after the activation step. |
| Guanidinylation of Aniline | This is a specific side reaction when using uronium-based coupling reagents like HATU or HBTU. The aniline attacks the coupling reagent itself.[1] | Add the aniline to the reaction mixture only after the carboxylic acid has been pre-activated with the coupling reagent. Avoid using a large excess of the uronium reagent.[1] |
| N-Acylurea Formation | A common side reaction with carbodiimide coupling reagents like EDC. The activated O-acylisourea intermediate rearranges to a stable N-acylurea. | This side reaction is temperature-dependent, so running the reaction at lower temperatures is recommended. The addition of HOBt or Oxyma Pure can suppress this side reaction. |
| Pyridine N-Oxide Formation | If oxidizing agents are present or if certain activation methods are used, the nitrogen on the pyridine ring can be oxidized. | Ensure that no oxidizing agents are present as contaminants. If N-oxide formation is persistent, consider alternative synthetic routes or purification methods to separate the N-oxide impurity. |
| Quaternization of Pyridine Nitrogen | The nitrogen atom of the pyridine ring can be alkylated or acylated, especially if reactive electrophiles are present. | Avoid using alkylating agents as solvents or reagents if possible. The basicity of the pyridine nitrogen is relatively low, but this can be a side reaction under certain conditions. |
Q3: How can I effectively purify my crude this compound?
A3: A combination of aqueous workup and chromatography or recrystallization is typically effective.
-
Aqueous Workup:
-
Acid Wash: Use a dilute acid solution (e.g., 1 M HCl) to remove any unreacted aniline and other basic impurities.
-
Base Wash: A wash with a weak base solution (e.g., saturated sodium bicarbonate) will remove unreacted 4-chloropicolinic acid and acidic byproducts.
-
-
Chromatography:
-
Column chromatography on silica gel is a standard method for separating the desired product from closely related impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
-
Recrystallization:
-
If the crude product is a solid, recrystallization from a suitable solvent system can provide a highly pure product. Common solvents to try include ethanol, isopropanol, or mixtures with water.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Amide Synthesis
| Coupling Reagent | Common Byproducts | Advantages | Disadvantages |
| SOCl₂ | HCl, SO₂ | Inexpensive, highly reactive. | Harsh conditions, can be incompatible with sensitive functional groups. |
| HATU/HBTU | Tetramethylurea, HOBt/HOAt, Guanidinium byproduct[1] | High coupling efficiency, fast reaction rates.[1] | Can lead to guanidinylation of the amine.[1] |
| EDC/HOBt | N,N'-dialkylurea, HOBt, N-acylurea | Water-soluble byproducts are easily removed during workup. Milder conditions. | Can lead to N-acylurea formation. |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride using Thionyl Chloride (SOCl₂)
-
Activation of 4-Chloropicolinic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chloropicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Removal of Excess SOCl₂: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting 4-chloropicolinoyl chloride can be used directly in the next step.
-
Amide Formation: Dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM. In a separate flask, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. Cool the aniline solution to 0 °C and slowly add the acyl chloride solution.
-
Workup and Purification: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis using HATU as a Coupling Reagent
-
Reaction Setup: To a solution of 4-chloropicolinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere, add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add aniline (1.0 eq) to the reaction mixture.
-
Reaction and Workup: Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS). Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: A troubleshooting workflow for low yield or impure product.
References
Technical Support Center: Improving Solubility of 4-Chloro-N-phenylpicolinamide for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Chloro-N-phenylpicolinamide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
This compound is a chemical compound with the molecular formula C₁₂H₉ClN₂O and a molecular weight of 232.67 g/mol .[1][2] Its structure suggests it is likely a poorly water-soluble compound, a common challenge for many new chemical entities in drug discovery.[3][4]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is the likely cause and what are the initial steps to troubleshoot this?
This phenomenon, often called "crashing out," is common for hydrophobic compounds when the concentration of the organic solvent is significantly reduced upon dilution in an aqueous medium.[5][6] The initial troubleshooting steps should focus on optimizing the stock solution concentration and the final solvent concentration in the assay. It is recommended to keep the final DMSO concentration in cell-based assays as low as possible, typically below 1%, to avoid solvent-induced artifacts.[5][7]
Q3: What are the primary strategies for improving the solubility of this compound for my in vitro assay?
Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[8][9] The most common approaches include:
-
Co-solvents: Using water-miscible organic solvents in combination with your primary solvent (e.g., DMSO).[8][10]
-
pH Modification: Adjusting the pH of the assay buffer can increase the solubility of ionizable compounds.[5][11]
-
Surfactants: Employing non-ionic surfactants to form micelles that can encapsulate the hydrophobic compound.[5][12]
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the compound, thereby increasing its aqueous solubility.[13][14][15][16][17]
The choice of method depends on the specific requirements of your assay and the physicochemical properties of the compound.
Troubleshooting Guide
Issue: My compound precipitates out of solution during the experiment.
-
Question: I've prepared my this compound in 100% DMSO, but it precipitates when added to the cell culture medium. What should I do?
-
Answer: First, determine the maximum tolerable concentration of DMSO for your specific cell line, which is often between 0.1% and 0.5%.[18] Prepare a more concentrated stock solution in DMSO so that the final concentration in your assay medium remains within this tolerable range. If solubility is still an issue, consider the systematic approach outlined in the diagram below.
-
Issue: Low or inconsistent results in activity-based assays.
-
Question: I am seeing lower than expected activity or high variability in my results. Could this be related to solubility?
-
Answer: Yes, poor solubility can lead to an underestimation of the compound's true potency. If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration. Visually inspect your assay plates for any signs of precipitation. If none are visible, consider performing a solubility assessment in your final assay buffer.
-
Quantitative Data Summary
Disclaimer: The following data is for illustrative purposes only and represents a hypothetical scenario for guiding experimental design. Actual solubility should be determined empirically.
Table 1: Hypothetical Solubility of this compound in Common Solvents.
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 5 - 10 |
| Methanol | 2 - 5 |
| Propylene Glycol | 10 - 20 |
| Water | < 0.01 |
Table 2: Hypothetical Aqueous Solubility of this compound with Different Solubilization Methods.
| Method | Concentration of Excipient | Apparent Solubility (µg/mL) | Fold Increase |
| Control (Aqueous Buffer) | - | < 1 | - |
| Co-solvent (Ethanol) | 5% (v/v) | 15 | ~15 |
| pH Adjustment | pH 9.0 | 5 | ~5 |
| Surfactant (Tween® 80) | 0.1% (w/v) | 50 | ~50 |
| Cyclodextrin (HP-β-CD) | 10 mM | 100 | ~100 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Determine Molecular Weight: The molecular weight of this compound is 232.67 g/mol .[1][2]
-
Calculate Required Mass: To prepare a 10 mM stock solution in 1 mL of DMSO, use the following calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 232.67 g/mol = 0.0023267 g = 2.33 mg
-
-
Dissolution: Weigh 2.33 mg of this compound and dissolve it in 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle heating or sonication may be used if necessary, but the compound's stability under these conditions should be considered.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a 20 mM stock solution of HP-β-CD in your desired aqueous assay buffer.
-
Compound Addition: Add your concentrated DMSO stock of this compound to the HP-β-CD solution to achieve the desired final compound concentration. The final DMSO concentration should be kept below 1%.
-
Equilibration: Gently mix the solution and allow it to equilibrate for at least one hour at room temperature.
-
Filtration (Optional): To determine the maximum soluble concentration, prepare a supersaturated solution, allow it to equilibrate overnight, and then filter through a 0.22 µm filter to remove any undissolved precipitate before quantifying the concentration in the filtrate.
Visualizations
Caption: A decision-making workflow for improving the solubility of this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.
References
- 1. This compound [myskinrecipes.com]
- 2. usbio.net [usbio.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpbr.in [ijpbr.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. humapub.com [humapub.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. mdpi.com [mdpi.com]
- 18. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
troubleshooting low yield in picolinamide derivative synthesis
Technical Support Center: Picolinamide Derivative Synthesis
This guide provides troubleshooting strategies and frequently asked questions to address common issues, particularly low reaction yields, encountered during the synthesis of picolinamide derivatives.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction shows a low yield. What are the most common initial checks?
A: Start by verifying the quality and dryness of your reagents and solvents. Moisture can significantly hinder the reaction by hydrolyzing coupling agents or the activated carboxylic acid intermediate. Ensure your amine and carboxylic acid starting materials are pure, as impurities can interfere with the reaction. Also, confirm that your reaction stoichiometry is correct, particularly the equivalents of the coupling agent and base.
Q2: What is a common side reaction when using coupling reagents like DCC or EDC?
A: A frequent side reaction is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide (DCC or EDC), rearranges.[1] This rearranged product is a stable amide that will not react with the amine, thus lowering the yield of the desired picolinamide. The use of additives like HOBt or HOAt can help suppress this side reaction.
Q3: Can steric hindrance from my starting materials affect the reaction?
A: Yes, steric hindrance is a major factor that can lead to low yields in amide bond formation.[2][3] If either the picolinic acid derivative or the amine has bulky groups near the reacting centers, the nucleophilic attack of the amine on the activated carboxylic acid becomes slow and difficult.[2][4] In such cases, longer reaction times, higher temperatures, or specialized coupling reagents designed for hindered substrates may be necessary.
Q4: My reaction with thionyl chloride to form the acyl chloride resulted in an unexpected chlorinated byproduct. Why did this happen?
A: When activating picolinic acid with thionyl chloride, chlorination of the pyridine ring, particularly at the 4-position, can occur as a side reaction.[5][6][7] This leads to the formation of 4-chloropicolinamide derivatives alongside the desired product, reducing the overall yield of the target molecule.[5][7]
Troubleshooting Guide for Low Yields
This section provides a more detailed, question-based approach to resolving specific problems during synthesis.
Category 1: Reagent and Substrate Issues
Q: I suspect my coupling reagent is inactive. How can I test this? A: Carbodiimide coupling reagents like EDC and DCC are sensitive to moisture and can degrade over time. It's best to use a fresh bottle or a properly stored reagent. To test activity, you can run a small-scale, reliable control reaction with simple, unhindered starting materials (e.g., benzoic acid and benzylamine) that are known to work well. If this control reaction also fails or gives a low yield, your coupling reagent is likely the problem.
Q: My starting amine is electron-deficient, and the reaction is very sluggish. What can I do? A: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles, which makes amide coupling challenging. To improve yields, you may need to use more powerful coupling reagents like HATU or HBTU, which are known to be effective for difficult couplings.[8] Increasing the reaction temperature and extending the reaction time can also help drive the reaction to completion. A specific protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for such cases.[9]
Category 2: Reaction Condition Optimization
Q: What is the optimal order of addition for reagents in a typical amide coupling reaction? A: The order of addition can be crucial. Generally, the carboxylic acid, solvent, and any additives (like HOBt) are mixed first. The coupling reagent (e.g., EDC) is then added to form the activated ester. The amine and a non-nucleophilic base (like DIPEA or triethylamine) are added last.[10] Adding the amine before the coupling reagent is fully reacted with the carboxylic acid can lead to side reactions where the amine reacts directly with the coupling agent.
Q: How do I choose the right solvent and base for my reaction? A: The choice of solvent and base can significantly impact the reaction yield.
-
Solvents: Aprotic polar solvents like DMF, acetonitrile (ACN), and dichloromethane (DCM) are commonly used.[8] Acetonitrile and DCM have been found to provide good results in many picolinamide syntheses.[9][10]
-
Bases: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as a starting material.[8][10] The base should be non-nucleophilic to avoid competing with the primary/secondary amine in the reaction.
Q: The literature reports a high yield for a similar reaction, but I am consistently getting low yields. What could be the reason? A: Discrepancies between literature-reported yields and experimental results are common.[11] Several factors could be at play:
-
Purity of Materials: The purity of starting materials and solvents in the original report might be higher.
-
Reaction Scale: Yields can sometimes vary with the scale of the reaction.
-
Work-up and Purification: Product loss during extraction, washing, or column chromatography can significantly lower the isolated yield.[11] It's important to optimize your purification process to minimize such losses.
Data Presentation: Coupling Reagent Comparison
The following table summarizes the effectiveness of different coupling conditions for the synthesis of an amide from an electron-deficient amine and a functionalized carboxylic acid, demonstrating the importance of reagent choice.
| Entry | Coupling Reagent(s) | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | HATU (1 equiv) | DIPEA (5) | DMF | 5 | 38 |
| 2 | BOPCl (1.5 equiv) | Et₃N (3) | CH₂Cl₂ | 48 | 28 |
| 3 | DCC (2 equiv) / DMAP (1 equiv) | - | CH₂Cl₂ | 4 | 28 |
| 4 | EDC (1 equiv) / DMAP (1 equiv) | DIPEA (5) | ACN | 42 | 11 |
| 5 | EDC (1 equiv) / DMAP (1 equiv) / HOBt (0.1 equiv) | - | ACN | 42 | 72 |
| Data adapted from a study on challenging amide couplings.[9] |
Experimental Protocols
Protocol 1: General Picolinamide Synthesis using EDC/HOBt
This protocol describes a general method for coupling a picolinic acid derivative with a primary or secondary amine.
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the picolinic acid derivative (1.0 equiv), 1-Hydroxybenzotriazole (HOBt, 1.2 equiv), and anhydrous acetonitrile (ACN) or dichloromethane (DCM).
-
Activation: Stir the mixture at room temperature until all solids are dissolved. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) in one portion. Let the mixture stir for 15-30 minutes to allow for the formation of the activated HOBt ester.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure picolinamide derivative.
Visualizations
General Workflow for Picolinamide Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of picolinamide derivatives via amide coupling.
Caption: A standard workflow for picolinamide synthesis.
Troubleshooting Logic for Low Yield
This decision tree provides a logical path for troubleshooting low yields in picolinamide synthesis.
Caption: A decision tree for troubleshooting low yields.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
Technical Support Center: 4-Chloro-N-phenylpicolinamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and optimization of 4-Chloro-N-phenylpicolinamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is via the amide coupling of 4-chloropicolinic acid and aniline. This typically involves the activation of the carboxylic acid group of 4-chloropicolinic acid to facilitate the nucleophilic attack by the amino group of aniline.
Q2: I am observing a low yield of my final product. What are the potential causes?
A2: Low yields can stem from several factors, including incomplete activation of the carboxylic acid, the use of a weak coupling agent, suboptimal reaction conditions, or the presence of moisture which can hydrolyze the activated intermediate. The relatively low nucleophilicity of aniline can also contribute to lower yields.
Q3: My purified product shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are the likely impurities?
A3: Multiple spots on a TLC plate suggest the presence of impurities. These could include unreacted starting materials (4-chloropicolinic acid and aniline), byproducts from the decomposition of the coupling agent, or the formation of side products such as double acylation of aniline.
Q4: How can I best purify the crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. For amides, recrystallization from a suitable solvent system like ethanol/water can be effective. If column chromatography is necessary, using a silica gel column with an appropriate eluent system (e.g., ethyl acetate/hexane) is recommended. Washing the crude product with dilute acid and base solutions can help remove unreacted starting materials.
Q5: My reaction is not proceeding to completion. What can I do?
A5: If the reaction is sluggish, consider increasing the reaction temperature, extending the reaction time, or using a more potent coupling reagent like HATU. Ensuring all reagents and solvents are anhydrous is also critical for driving the reaction to completion.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective activation of 4-chloropicolinic acid. | - Use a more potent coupling reagent such as HATU or COMU.- Prepare the acyl chloride in situ using thionyl chloride (SOCl₂) or oxalyl chloride. - Ensure all reagents and solvents are anhydrous. |
| Low nucleophilicity of aniline. | - Consider using a stronger, non-nucleophilic base like DBU or a phosphazene base.- Increase the reaction temperature. | |
| Presence of Unreacted Starting Materials | Incomplete reaction. | - Increase the reaction time or temperature.- Use a slight excess (1.1-1.2 equivalents) of aniline to drive the reaction to completion. |
| Poor stoichiometry. | - Ensure accurate measurement of all reactants. | |
| Formation of a Symmetrical Anhydride of 4-chloropicolinic acid | The activated ester reacts with another molecule of 4-chloropicolinic acid. | - This can occur if aniline is added too slowly or if the reaction temperature is too high during the activation step. Add aniline promptly after the activation of the carboxylic acid. |
| "Oiling Out" During Recrystallization | The solvent system is not ideal for crystallization. | - Try a different solvent or a mixture of solvents.- Ensure the crude product is sufficiently pure before attempting recrystallization. |
| Poor Separation During Column Chromatography | Inappropriate eluent system. | - Optimize the eluent system using TLC to achieve better separation between the product and impurities. A common starting point is a mixture of ethyl acetate and hexanes. |
Experimental Protocols
Two common protocols for the synthesis of this compound are provided below.
Protocol 1: Synthesis using a Carbodiimide Coupling Agent (EDC)
This protocol utilizes a common carbodiimide coupling agent for direct amide bond formation.
Materials:
-
4-Chloropicolinic acid
-
Aniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-chloropicolinic acid (1 equivalent) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the reaction mixture and stir for 15 minutes at 0 °C.
-
Add aniline (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis using an Acyl Chloride Intermediate
This protocol involves the formation of a more reactive acyl chloride intermediate.
Materials:
-
4-Chloropicolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Aniline
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 4-chloropicolinic acid (1 equivalent) in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.5 equivalents) at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude 4-chloropicolinoyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve aniline (1 equivalent) and TEA or DIPEA (2 equivalents) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and slowly add the solution of 4-chloropicolinoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Condition Optimization
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the effect of different coupling agents, bases, and solvents on the yield of a generic amide coupling reaction, which can be used as a starting point for optimization.
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC/DMAP | - | DCM | Room Temp | 16 | 65 |
| 2 | DCC/HOBt | DIPEA | DMF | Room Temp | 12 | 70 |
| 3 | HATU | DIPEA | DMF | Room Temp | 4 | 92 |
| 4 | T3P | Pyridine | Ethyl Acetate | 50 | 6 | 85 |
| 5 | SOCl₂ | TEA | DCM | Room Temp | 3 | 88 |
Visualized Workflows
Caption: Experimental workflow for the synthesis of this compound using a carbodiimide coupling agent.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Technical Support Center: 4-Chloro-N-phenylpicolinamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Chloro-N-phenylpicolinamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and low yields.
Issue 1: Presence of an Unexpected Chlorinated Byproduct
Question: After synthesizing this compound from 4-chloropicolinic acid and aniline, I observe a significant amount of a byproduct with a higher molecular weight, which appears to be a di-chlorinated species. What is this byproduct and how can I minimize its formation?
Answer:
A likely byproduct in this synthesis is a chlorinated analog formed by the reaction of picolinic acid with thionyl chloride, which can generate the acid chloride in situ. This process has been observed to lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides in similar reactions.[1] The likely culprit is the over-chlorination of the picolinic acid starting material or the product itself under harsh reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excess Thionyl Chloride | Use a stoichiometric amount of thionyl chloride (1.0 to 1.2 equivalents) for the activation of the carboxylic acid. Excess reagent can lead to unwanted side reactions. |
| High Reaction Temperature | Maintain a moderate reaction temperature during the activation step with thionyl chloride. High temperatures can promote aromatic chlorination. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the starting material is consumed to avoid over-chlorination. |
Experimental Protocol to Minimize Byproduct Formation:
A recommended procedure involves the careful addition of thionyl chloride to a solution of 4-chloropicolinic acid in an inert solvent, followed by the addition of aniline.
-
Activation Step: Dissolve 4-chloropicolinic acid in a dry, inert solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon). Add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0°C and slowly add a stoichiometric amount of thionyl chloride. Stir the reaction at room temperature until the acid is fully converted to the acid chloride.
-
Amidation Step: In a separate flask, dissolve aniline in the same solvent with a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction. Slowly add the freshly prepared 4-chloropicolinoyl chloride solution to the aniline solution at 0°C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
Issue 2: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the possible reasons for this, and how can I improve the yield?
Answer:
Low yields in amidation reactions can stem from several factors, including incomplete reaction, degradation of starting materials or products, and challenges during work-up and purification.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Acid Activation | Ensure the complete conversion of 4-chloropicolinic acid to its acid chloride. This can be facilitated by the addition of a catalytic amount of DMF. |
| Amine Basicity | The aniline nitrogen can be protonated by the HCl generated during the reaction, rendering it non-nucleophilic. Use of a non-nucleophilic base like triethylamine or pyridine is crucial to scavenge the acid. |
| Hydrolysis of the Acid Chloride | The intermediate acid chloride is sensitive to moisture. Ensure that all glassware is dry and use anhydrous solvents to prevent hydrolysis back to the carboxylic acid. |
| Suboptimal Coupling Reagents | If using a coupling agent other than thionyl chloride (e.g., EDC, HATU), ensure its activity and use the appropriate additives (e.g., HOBt) to enhance the reaction rate and suppress side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary route for the synthesis of this compound?
A1: The most common method for the synthesis of amides like this compound is the coupling of a carboxylic acid (4-chloropicolinic acid) with an amine (aniline). This typically involves the activation of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with the amine.
Q2: What are the expected byproducts in this reaction?
A2: Besides the potential for over-chlorination as discussed in the troubleshooting guide, other possible byproducts include:
-
Unreacted starting materials: Incomplete reaction can leave residual 4-chloropicolinic acid and aniline.
-
Hydrolysis product: If moisture is present, the intermediate 4-chloropicolinoyl chloride can hydrolyze back to 4-chloropicolinic acid.
-
Side products from coupling agents: If using peptide coupling reagents, their byproducts (e.g., dicyclohexylurea if using DCC) will be present in the crude product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting materials and the formation of the product. LC-MS provides more detailed information, including the molecular weights of the components in the reaction mixture, which can help in identifying the product and any byproducts.
Q4: What purification techniques are recommended for this compound?
A4: The primary method for purifying this compound is column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the byproducts, but a gradient of ethyl acetate in hexanes is a common starting point. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
stability issues with 4-Chloro-N-phenylpicolinamide in solution
Welcome to the Technical Support Center for 4-Chloro-N-phenylpicolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
For optimal stability, solid this compound should be stored at -20°C, protected from light and moisture. For solutions, short-term storage (up to a few days) at 2-8°C is recommended. For long-term storage, it is advisable to aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Q2: What is the best way to prepare a stock solution of this compound?
Based on data for structurally related compounds such as 4-Chloro-N-methylpicolinamide, this compound is expected to be soluble in organic solvents like DMSO and methanol, with limited solubility in water.[1][2] For cell-based assays, a common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. How can I prevent this?
This is a common issue for hydrophobic compounds. To prevent precipitation:
-
Minimize the final DMSO concentration: Keep the final percentage of DMSO in your aqueous solution as low as possible (ideally ≤ 0.5%).
-
Use vigorous mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring to ensure rapid dispersion.
-
Pre-warm the aqueous buffer: Having the buffer at 37°C can sometimes help maintain solubility.
-
Consider a co-solvent: If precipitation persists, the use of a small percentage of a pharmaceutically acceptable co-solvent in your final solution may be necessary, but this should be tested for compatibility with your experimental system.
Q4: What are the likely degradation pathways for this compound in solution?
Picolinamide derivatives are generally susceptible to hydrolysis of the amide bond, which can be catalyzed by both acidic and basic conditions. This would lead to the formation of 4-chloropicolinic acid and aniline. Other potential degradation pathways, especially under forced conditions, could include oxidation of the pyridine ring or photodegradation upon exposure to UV light.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Prepare working solutions of this compound immediately before each experiment.
-
Check the pH of your medium: Ensure the pH of your cell culture medium or buffer is stable and within a neutral range (pH 6.8-7.6), as picolinamides are more susceptible to hydrolysis at acidic or basic pH.
-
Protect from light: Conduct experiments under subdued lighting and store solutions in amber vials or wrapped in foil to prevent photodegradation.
-
Run a time-course experiment: Assess the stability of the compound in your specific assay medium over the duration of your experiment by analyzing samples at different time points using a stability-indicating method like HPLC.
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
-
Potential Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Characterize degradation products: If significant degradation is observed, use techniques like LC-MS to identify the mass of the degradation products. This can help in elucidating the degradation pathway.
-
Perform forced degradation studies: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to understand its intrinsic stability and to confirm that your analytical method can separate the degradants from the parent compound.[3][4][5][6]
-
Optimize storage conditions: Based on the degradation profile, adjust the storage conditions (e.g., pH, temperature, protection from light) to minimize degradation.
-
Data on Solution Stability
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a general guideline for stability based on the known behavior of picolinamide derivatives. Researchers should perform their own stability studies for their specific experimental conditions.
| Condition | Solvent/Buffer | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic | 0.1 M HCl | Room Temperature | Low | Acid-catalyzed hydrolysis |
| Neutral | PBS (pH 7.4) | 2-8°C | Moderate to High | Minimal hydrolysis |
| Basic | 0.1 M NaOH | Room Temperature | Low | Base-catalyzed hydrolysis |
| Oxidative | 3% H₂O₂ in Water | Room Temperature | Moderate | Oxidation of pyridine ring |
| Thermal | Aqueous Buffer | > 40°C | Moderate to Low | Accelerated hydrolysis |
| Photolytic | Methanol | UV light (254 nm) | Moderate to Low | Photodegradation |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light, for 24 and 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) at room temperature for 24 and 48 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any degradation products.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7] The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main compound peak.
Visualizations
References
- 1. 4-Chloro-N-methylpicolinamide CAS#: 220000-87-3 [m.chemicalbook.com]
- 2. 220000-87-3 CAS MSDS (4-Chloro-N-methylpicolinamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. Forced Degradation [sgs.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 4-Chloro-N-phenylpicolinamide Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate the formation of impurities during the synthesis of 4-Chloro-N-phenylpicolinamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound? A1: The most prevalent method involves a two-step process. First, 4-chloropicolinic acid is converted to its highly reactive acid chloride derivative, 4-chloropicolinoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Second, this acid chloride is reacted with aniline in the presence of a base to form the desired amide product. This acylation reaction is a form of nucleophilic acyl substitution.[1]
Q2: What are the most critical parameters to control to ensure high purity of the final product? A2: The two most critical parameters are moisture control and temperature. The intermediate, 4-chloropicolinoyl chloride, is highly susceptible to hydrolysis, which converts it back to 4-chloropicolinic acid, a major potential impurity.[2][3] Therefore, all reactions should be conducted under strictly anhydrous (dry) conditions. Temperature control is crucial during the acylation step to prevent side reactions and ensure selective amide bond formation.
Q3: What analytical techniques are recommended for profiling impurities in this compound? A3: High-Performance Liquid Chromatography (HPLC) is considered the primary technique for separating and quantifying impurities due to its high selectivity and sensitivity.[4][5] For structural identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[5] Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can also provide detailed structural information.[4] Gas Chromatography (GC) is suitable for identifying volatile organic impurities like residual solvents.[4]
Q4: Is it possible to synthesize this compound directly from picolinic acid in one pot? A4: Yes, it is possible. Reacting picolinic acid with thionyl chloride can generate the acid chloride in situ while also chlorinating the pyridine ring at the 4-position.[6][7] However, this approach can lead to a mixture of chlorinated and non-chlorinated picolinamides, which may require separation by column chromatography.[6][7] For higher purity, a two-step synthesis starting from 4-chloropicolinic acid is recommended.
Troubleshooting Guide
Q1: My final product is contaminated with a significant amount of 4-chloropicolinic acid. What is the cause and how can I fix it? A1: This is a classic sign of hydrolysis of the 4-chloropicolinoyl chloride intermediate.[2]
-
Cause: Exposure of the acid chloride to water from the atmosphere, "wet" solvents, or glassware. The acid chloride reacts with water to revert to the carboxylic acid.[3][8]
-
Prevention:
-
Ensure all glassware is oven-dried before use.
-
Use anhydrous solvents for the reaction.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2]
-
-
Remediation: The acidic 4-chloropicolinic acid can be removed from the crude product during the workup using a base wash. By dissolving the product in an organic solvent and washing it with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃), the acidic impurity will be converted to its water-soluble salt and partition into the aqueous layer.[9]
Q2: How can I effectively remove unreacted aniline from my crude product? A2: Unreacted aniline is a basic impurity and can be readily removed with an acid wash.
-
Procedure: During the aqueous workup, after dissolving the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).[9]
-
Mechanism: The aniline will be protonated to form its anilinium salt, which is highly soluble in the aqueous layer and will be separated from the desired product in the organic layer.
Q3: My reaction yield is significantly lower than expected after the aqueous workup. What are the potential reasons? A3: Low yield after an aqueous workup can often be attributed to two main issues:
-
Emulsion Formation: Vigorous shaking during the extraction process can create a stable emulsion between the organic and aqueous layers, trapping a portion of your product. To break an emulsion, try adding a saturated aqueous solution of sodium chloride (brine).[9]
-
Product Loss into Aqueous Layer: If the aqueous layer becomes too acidic during an acid wash, the pyridine nitrogen in your this compound product can become protonated. This increases its water solubility, causing it to be lost to the aqueous phase. Ensure the final aqueous wash is neutral or slightly basic before separating the layers.[9]
Q4: My product has a low and broad melting point, even after purification. What could be the issue? A4: A depressed and broad melting point typically indicates the presence of impurities.[9] If you have already removed acidic and basic impurities through washing, the remaining contaminant could be a neutral byproduct that is structurally similar to your product, such as the non-chlorinated N-phenylpicolinamide. This is particularly likely if you started your synthesis from picolinic acid instead of 4-chloropicolinic acid.[6][7] Such impurities often require purification by column chromatography or careful recrystallization from a suitable solvent system.
Data Presentation
Table 1: Key Potential Impurities in this compound Synthesis
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source / Formation Mechanism |
| 4-Chloropicolinic Acid | C₆H₄ClNO₂ | 157.55 | Hydrolysis of the 4-chloropicolinoyl chloride intermediate upon exposure to moisture.[2] |
| Aniline | C₆H₇N | 93.13 | Unreacted starting material from the acylation step. |
| N-phenylpicolinamide | C₁₂H₁₀N₂O | 198.22 | Incomplete chlorination of the pyridine ring when starting from picolinic acid.[6][7] |
| 4,4'-Dichlorodiphenyl Sulfone | C₁₂H₈Cl₂O₂S | 287.16 | Potential byproduct if chlorosulfonic acid is used under certain conditions.[10] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloropicolinoyl Chloride
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (or under a nitrogen atmosphere), add 4-chloropicolinic acid (1.0 eq).
-
Addition of Chlorinating Agent: Add excess thionyl chloride (SOCl₂) (approx. 5.0 eq), along with a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-chloropicolinoyl chloride is typically used directly in the next step without further purification.
Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.
Protocol 2: Synthesis of this compound (Acylation)
-
Preparation: In a separate oven-dried flask under an inert atmosphere, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Acid Chloride: Dissolve the crude 4-chloropicolinoyl chloride from Protocol 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred aniline solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC) or LC-MS.
Protocol 3: Purification via Acid-Base Extraction and Recrystallization
-
Quenching: Upon reaction completion, slowly quench the reaction mixture by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be on the bottom. Separate the layers. Extract the aqueous layer one more time with DCM. Combine the organic layers.
-
Acid Wash: Wash the combined organic layers with 1 M HCl (aq) to remove residual aniline and the base.[9]
-
Base Wash: Wash the organic layer with 5% NaHCO₃ (aq) to remove any unreacted 4-chloropicolinic acid.[9]
-
Brine Wash: Wash the organic layer with a saturated NaCl (aq) solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., isopropanol or ethanol). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Key impurity formation pathway via hydrolysis.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. iajps.com [iajps.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of the Biological Activity of 4-Chloro-N-phenylpicolinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anticancer and antimicrobial properties of novel 4-Chloro-N-phenylpicolinamide derivatives, supported by experimental data and detailed methodologies.
The this compound scaffold has emerged as a versatile backbone for the development of potent bioactive molecules. Derivatives of this core structure have demonstrated significant efficacy in diverse therapeutic areas, including oncology and infectious diseases. This guide provides an objective comparison of the biological activities of various this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Anticancer Activity of N-Methylpicolinamide-4-thiol Derivatives
A notable class of this compound derivatives, the N-methylpicolinamide-4-thiols, has shown promising anticancer activity. The mechanism of action for some of the most potent compounds in this series has been linked to the selective inhibition of Aurora-B kinase, a crucial regulator of mitosis that is often overexpressed in human tumors.[1][2][3]
Data Presentation: In Vitro Antiproliferative Activity
The antiproliferative effects of various N-methylpicolinamide-4-thiol derivatives were evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | Derivative Substitution | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | SW480 (Colon) IC50 (µM) | SPC-A1 (Lung) IC50 (µM) | A375 (Melanoma) IC50 (µM) |
| 6p | 4-(4-(2-Chloroacetamido)phenylthio)-N-methylpicolinamide | 2.23 | 9.14 | 8.78 | 9.61 | 6.97 |
| 6e | 4-(4-(3,5-Dimethoxybenzamido)phenylthio)-N-methylpicolinamide | 7.12 | - | - | - | - |
| 6b | 4-(4-(3-Methoxybenzamido)phenylthio)-N-methylpicolinamide | 15.43 | - | - | - | - |
| 6d | 4-(4-(2-Methoxybenzamido)phenylthio)-N-methylpicolinamide | 23.91 | - | - | - | - |
| Sorafenib (Reference) | - | 16.30 | 10.09 | 40.65 | 18.60 | 17.96 |
Data sourced from a study on N-methylpicolinamide-4-thiol derivatives.[1][3] The study found that compound 6p displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines, even better than sorafenib.[1][4]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.[7]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[4][6]
This assay determines the ability of a compound to inhibit the activity of the Aurora-B kinase enzyme.[8][9]
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the Aurora-B kinase enzyme, a substrate (e.g., histone H3), and the test compound at various concentrations in a kinase buffer.[9]
-
Initiation: The kinase reaction is initiated by the addition of ATP.[9]
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.[8][9]
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or by Western blotting using an antibody specific for the phosphorylated substrate.[8][9]
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the activity in the presence of the compound to the activity in a control well without the compound.
Mandatory Visualization
Caption: Simplified signaling pathway of Aurora-B kinase during mitosis and its inhibition by a this compound derivative.
Antimicrobial Activity of this compound Derivatives
Derivatives of 4-chloro-3-nitrophenylthiourea, a class related to this compound, have demonstrated significant antimicrobial activity against a range of bacterial pathogens, including drug-resistant strains.
Data Presentation: In Vitro Antimicrobial Activity
The antimicrobial efficacy of these derivatives was determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are presented in the table below.
| Compound | Derivative Substitution | Staphylococcus aureus (MIC µg/mL) | Methicillin-resistant S. aureus (MRSA) (MIC µg/mL) | Staphylococcus epidermidis (MIC µg/mL) | Mycobacterium tuberculosis (MIC µg/mL) |
| 11 | 3,4-dichlorophenyl | 0.5-1 | 0.5-1 | 1-2 | - |
| 13 | 3-chloro-4-methylphenyl | 0.5-1 | 0.5-1 | 1-2 | - |
| 20 | N-alkylthiourea | - | - | - | 1.56-3.12 |
| 21 | N-alkylthiourea | - | - | - | 1.56-3.12 |
| Ciprofloxacin (Reference) | - | 0.5-2 | 0.5-2 | 0.5-2 | - |
| Isoniazid (Reference) | - | - | - | - | 6.25-12.5 |
Data sourced from a study on 4-chloro-3-nitrophenylthiourea derivatives.[10] The study found that most of the compounds exhibited high antibacterial activity against both standard and hospital strains, with MIC values ranging from 0.5 to 2 μg/mL, comparable to Ciprofloxacin.[10]
Experimental Protocol
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[11]
-
Serial Dilution of Compounds: The test compounds are serially diluted (usually two-fold) in the broth medium in a 96-well microtiter plate.[12]
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (bacteria only) and a sterility control well (broth only) are also included.[11]
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[11]
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]
Mandatory Visualization
Caption: A workflow diagram illustrating the key steps of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. promega.com [promega.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. protocols.io [protocols.io]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. benchchem.com [benchchem.com]
4-Chloro-N-phenylpicolinamide: A Comparative Analysis in the Kinase Inhibitor Landscape
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of kinase inhibitor discovery, the exploration of novel scaffolds is paramount to identifying next-generation therapeutics with improved potency and selectivity. One such scaffold that has garnered interest is the picolinamide core. This guide provides a comparative analysis of 4-Chloro-N-phenylpicolinamide and its potential role as a kinase inhibitor, contextualized by data from closely related analogs and established inhibitors targeting similar pathways. While direct and extensive experimental data on this compound as a kinase inhibitor is not prominently available in the public domain, this guide leverages available information on its structural analogs and the broader class of picolinamide-based inhibitors to provide a valuable comparative perspective.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₁₂H₉ClN₂O. Structurally, it features a picolinamide core, which is a carboxamide derivative of picolinic acid (pyridine-2-carboxylic acid), substituted with a chloro group on the pyridine ring and a phenyl group on the amide nitrogen. While primarily documented as an intermediate in the synthesis of agrochemicals and pharmaceuticals, its structural motifs bear resemblance to known kinase inhibitor pharmacophores.
The Postulated Target: p38 Mitogen-Activated Protein Kinase (MAPK)
A recent patent highlights that "Novel 4-chloro-N-phenyl Benzamide Derivatives" act as inhibitors of p38α mitogen-activated protein kinase (MAPK).[1] Given the high structural similarity between benzamides and picolinamides, it is plausible that this compound also targets the p38 MAPK signaling pathway. The p38 MAPKs are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[2][3] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancer.[3][4]
The p38 MAPK signaling cascade is a key pathway in cellular stress response.
Caption: The p38 MAPK signaling pathway.
Comparative Analysis with Known p38 MAPK Inhibitors
To contextualize the potential of this compound, it is compared with well-established p38 MAPK inhibitors. The following table summarizes their inhibitory concentrations (IC₅₀).
| Kinase Inhibitor | Target(s) | IC₅₀ (nM) | Reference Compound |
| This compound | p38α MAPK (Postulated) | Data Not Available | - |
| SB203580 | p38α, p38β | 50 (p38α), 500 (p38β) | Yes |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ) | Yes |
| VX-745 (Neflamapimod) | p38α | 10 | Yes |
| Losmapimod | p38α, p38β | pKi 8.1 (p38α), 7.6 (p38β) | Yes |
Data for reference compounds sourced from publicly available databases and literature.[5]
Picolinamide Scaffold in Kinase Inhibition
The picolinamide scaffold has been successfully employed in the design of inhibitors for various kinases beyond p38 MAPK. This demonstrates the versatility of this chemical moiety in targeting the ATP-binding pocket of different kinases.
| Picolinamide-Based Inhibitor Series | Primary Kinase Target(s) | Reported IC₅₀ Range |
| Picolinamide derivatives | VEGFR-2 | 87 nM - 94 nM |
| Novel picolinamide-based derivatives | VEGFR-2 | 12.5 µM - 37.2 µM (Cell-based) |
| Thio-picolinamide derivatives | Multi-kinase (including EGFR, HER-2, c-MET) | Potent inhibition reported |
Data compiled from various research publications on picolinamide derivatives.[6][7]
Experimental Protocols
For researchers interested in evaluating the kinase inhibitory activity of this compound or other novel compounds, the following are generalized protocols for in vitro kinase assays.
In Vitro p38α Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ADP produced, which is proportional to kinase activity.
Workflow for a luminescent kinase inhibition assay.
Caption: General workflow for a kinase inhibition assay.
Materials:
-
Recombinant active p38α kinase
-
Substrate (e.g., ATF2 peptide)
-
Test compound (this compound)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader (luminescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, recombinant p38α kinase, and substrate.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Read the luminescence on a microplate reader.
-
Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Western Blot for Phosphorylated Substrate
This method detects the phosphorylated form of a p38 MAPK substrate in cell lysates.
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or THP-1) and treat with a p38 MAPK activator (e.g., anisomycin or LPS) in the presence or absence of the test inhibitor for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a p38 substrate (e.g., phospho-MK2 or phospho-HSP27) and a primary antibody for the total form of the substrate as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of substrate phosphorylation inhibition.
Conclusion and Future Directions
While direct experimental evidence for the kinase inhibitory activity of this compound is currently limited, its structural similarity to known p38 MAPK inhibitors, specifically 4-chloro-N-phenyl benzamide derivatives, suggests it is a promising candidate for targeting this pathway. The broader success of the picolinamide scaffold in developing inhibitors for other kinases further supports its potential as a valuable pharmacophore.
Future research should focus on the direct evaluation of this compound in a panel of kinase assays, with an initial focus on the p38 MAPK family. Determining its IC₅₀ values, kinase selectivity profile, and mechanism of action will be crucial in understanding its potential as a chemical probe or a starting point for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies, by systematically modifying the picolinamide core, could further optimize potency and selectivity. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-N-phenylpicolinamide Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 4-Chloro-N-phenylpicolinamide analogs, delving into their structure-activity relationships (SAR) as both positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4) and as potential antitumor agents targeting Aurora B kinase.
This document summarizes key quantitative data from published studies, presents detailed experimental protocols for the cited biological assays, and visualizes the core structural dependencies that govern the activity of these promising compounds.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the picolinamide and the N-phenyl rings. The following tables summarize the in vitro activity of two distinct series of these analogs, highlighting their potential in different therapeutic areas.
N-(4-acetamido)phenylpicolinamide Analogs as mGlu4 Positive Allosteric Modulators
Subtle modifications to the N-phenyl ring of this series of compounds have been shown to significantly impact their potency as positive allosteric modulators of the human mGlu4 receptor. The following data is derived from studies on N-(4-acetamido)phenylpicolinamides.[1]
| Compound ID | Substitution on N-phenyl ring | h mGlu4 EC50 (nM)[1] |
| 10a | 2-Chloro | 517 |
| 12f | 2-Fluoro | 2380 |
| 12a | 2-Methyl | 958 |
| 12i | 2-Methoxy | Inactive |
| 12d | 2-Chloro-4-fluoro | 114 |
| 12g | 2,4-Difluoro | Inactive |
| 12h | 3,4-Dichloro | Inactive |
Table 1: Structure-Activity Relationship of N-(4-acetamido)phenylpicolinamide analogs as mGlu4 PAMs. The data illustrates that a 2-chloro substitution is favorable, and the addition of a 4-fluoro group further enhances potency. Other substitutions at the 2-position or di-substitution patterns generally lead to a loss of activity.
N-methylpicolinamide-4-thiol Derivatives as Anticancer Agents
A series of N-methylpicolinamide-4-thiol derivatives have been investigated for their antiproliferative activity against various human cancer cell lines. Notably, compound 6p has been identified as a potent and selective inhibitor of Aurora-B kinase.[2][3]
| Compound ID | Substitution on benzamido ring | HepG2 IC50 (µM)[3] | HCT-116 IC50 (µM)[4] | SW480 IC50 (µM)[4] | A375 IC50 (µM)[4] | Aurora-B % Inhibition @ 10 µM[4] |
| 6p | 2-Chloro-4-fluoro | 2.23 | 9.14 | 8.78 | 6.97 | 87% |
| Sorafenib | (Reference) | 16.30 | 10.09 | 40.65 | 17.96 | Not Reported |
Table 2: In vitro anticancer activity and Aurora-B kinase inhibition of a key N-methylpicolinamide-4-thiol derivative. Compound 6p demonstrates potent, broad-spectrum antiproliferative activity, which is correlated with its significant inhibition of Aurora-B kinase.
Visualizing Structure-Activity Relationships and Signaling Pathways
To better understand the structural requirements for activity and the biological context of these compounds, the following diagrams are provided.
Caption: SAR of N-phenyl substitutions on mGlu4 activity.
Caption: Inhibition of the Aurora B kinase pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key assays cited in this guide.
mGlu4 Positive Allosteric Modulator (PAM) Assay
This assay is designed to identify and characterize compounds that potentiate the response of the mGlu4 receptor to its endogenous ligand, glutamate.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing human mGlu4 and a promiscuous G-protein (e.g., Gα15) are used.
-
Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
For the assay, cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.[5]
2. Calcium Mobilization Assay:
-
The intracellular calcium mobilization is measured using a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
The cell growth medium is removed, and cells are incubated with the calcium dye in assay buffer for 1 hour at 37°C.[5]
3. Compound and Agonist Addition:
-
Test compounds are serially diluted and added to the wells.
-
After a brief incubation period (2-3 minutes), a sub-maximal (EC20) concentration of glutamate is added to stimulate the receptor.[5]
4. Data Acquisition and Analysis:
-
Fluorescence changes are measured using a plate reader (e.g., FLIPR or FDSS).
-
The potentiation effect of the test compounds is measured as an increase in the fluorescence signal in response to glutamate.
-
EC50 values are calculated from the concentration-response curves using non-linear regression.
Aurora B Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of Aurora B kinase.
1. Reagents and Materials:
-
Recombinant active Aurora B kinase.
-
A suitable substrate, such as histone H3.[6]
-
ATP (adenosine triphosphate).
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).[6]
2. Assay Procedure:
-
The kinase reaction is set up in a 96- or 384-well plate.
-
Serial dilutions of the test inhibitor are pre-incubated with the Aurora B kinase in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the substrate (histone H3) and ATP.[6]
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[6]
3. Detection of Kinase Activity:
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done in several ways:
-
Radiometric assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a system like ADP-Glo™, which measures the amount of ADP produced in the kinase reaction.[7][8]
-
Western Blot: Detecting the phosphorylated substrate using a phospho-specific antibody.[6]
-
4. Data Analysis:
-
The percentage of kinase inhibition is calculated for each concentration of the test compound.
-
IC50 values are determined by fitting the data to a concentration-response curve.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Plating:
-
Human cancer cell lines (e.g., HepG2, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
3. MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values, the concentration of the compound that inhibits 50% of cell growth, are determined from the dose-response curves.
References
- 1. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Validating the Mechanism of Action of 4-Chloro-N-phenylpicolinamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Chloro-N-phenylpicolinamide's performance with alternative compounds, supported by experimental data. The focus is on validating its mechanism of action as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).
Introduction to this compound and its Therapeutic Target
This compound is a derivative of N-phenylpicolinamide, a chemical scaffold known to produce positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). mGlu4 is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. As a presynaptic receptor, its activation typically leads to a decrease in the release of neurotransmitters, making it an attractive therapeutic target for neurological and psychiatric disorders, including Parkinson's disease.
Positive allosteric modulators of mGlu4 do not activate the receptor directly but rather enhance the response of the receptor to its endogenous ligand, glutamate. This modulatory action offers a more nuanced therapeutic approach compared to direct agonists, potentially reducing the risk of overstimulation and subsequent receptor desensitization. The 4-chloro substitution on the phenyl ring of the N-phenylpicolinamide scaffold has been shown to yield high binding affinity for the mGlu4 receptor.
Comparative Analysis of mGlu4 Positive Allosteric Modulators
To validate the mechanism of action of this compound, its performance is compared with other known mGlu4 PAMs. The following tables summarize key performance metrics from in vitro studies. It is important to note that direct comparisons are best made when compounds are evaluated within the same study under identical experimental conditions.
| Compound | Chemical Class | EC50 (nM) | Maximum Fold Shift in Glutamate Response | Reference |
| This compound Derivative (ML128) | N-phenylpicolinamide | 230 | Not Reported | [1] |
| (-)-PHCCC | Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide | 4100 | 5.5 | [2][3] |
| VU001171 | Thiazolopyrimidine | 650 | 36 | [2] |
| ADX88178 | Thiazole | 40 | Not Reported | [1] |
| ML182 | Picolinamide | 291 | 11.2 | [4] |
Table 1: Potency and Efficacy of Selected mGlu4 Positive Allosteric Modulators. EC50 values represent the concentration of the compound required to elicit a half-maximal response in the presence of a sub-maximal concentration of glutamate. The fold shift indicates the extent to which the PAM potentiates the glutamate response.
Experimental Protocols
The validation of this compound's mechanism of action relies on specific in vitro assays designed to characterize the activity of allosteric modulators.
Calcium Mobilization Assay
This assay is a common method to assess the activity of GPCRs that couple to the Gq signaling pathway. Since mGlu4 naturally couples to Gi/o, this assay typically utilizes a chimeric G-protein (e.g., Gqi5) or a promiscuous G-protein that redirects the cellular response to calcium mobilization upon receptor activation.
Principle: Positive allosteric modulators of mGlu4 will potentiate the glutamate-induced increase in intracellular calcium in cells co-expressing the receptor and the chimeric G-protein.
Protocol:
-
Cell Culture: CHO-K1 or HEK293 cells stably co-expressing human or rat mGlu4 and a chimeric G-protein (e.g., Gαqi5) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. Test compounds, including this compound and other PAMs, are added at various concentrations.
-
Glutamate Stimulation and Signal Detection: After a short incubation with the test compounds, a sub-maximal concentration (EC20) of glutamate is added, and the fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The increase in fluorescence, indicative of calcium mobilization, is plotted against the compound concentration to determine the EC50 value.
GTPγ[35S] Binding Assay
This functional assay directly measures the activation of G-proteins following receptor stimulation. It is a valuable tool for characterizing the pharmacology of GPCR ligands.
Principle: Upon activation by an agonist, the Gα subunit of the heterotrimeric G-protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, GTPγ[35S], which binds to the activated Gα subunit. The amount of bound radioactivity is a measure of receptor activation. A PAM will increase the glutamate-stimulated binding of GTPγ[35S].
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the mGlu4 receptor.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Incubation: Cell membranes are incubated with varying concentrations of the test compound (e.g., this compound), a fixed concentration of glutamate (EC20), and GTPγ[35S].
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with the bound GTPγ[35S].
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding of GTPγ[35S] is plotted against the concentration of the test compound to determine its potency and efficacy.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of the mGlu4 receptor and the modulatory role of a PAM.
Caption: Experimental workflow for the calcium mobilization assay.
Caption: Experimental workflow for the GTPγ[35S] binding assay.
Conclusion
The available data strongly support the mechanism of action of this compound as a positive allosteric modulator of the mGlu4 receptor. Its performance, particularly in terms of binding affinity, is comparable to or exceeds that of other compounds in the N-phenylpicolinamide class. For a definitive validation, direct comparative studies using standardized experimental protocols are recommended. The experimental workflows and signaling pathway diagrams provided in this guide offer a framework for conducting such validation studies and for the continued exploration of mGlu4 PAMs in drug discovery.
References
- 1. Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
A Comparative Guide to the Efficacy of Picolinamide Derivatives, with a Focus on 4-Chloro-N-phenylpicolinamide Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction to Picolinamide Derivatives
Picolinamide, a carboxamide derivative of picolinic acid, represents a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antifungal, and antibacterial properties. The biological efficacy of these compounds is often attributed to their ability to act as ligands for various biological targets. This guide focuses on the available data for analogues of 4-Chloro-N-phenylpicolinamide to infer its potential efficacy and to provide established experimental protocols for its investigation.
In Vitro Efficacy of Picolinamide Derivatives
The in vitro efficacy of picolinamide derivatives has been most extensively studied in the context of their anticancer properties. A notable example is a series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which were synthesized using 4-Chloro-N-methylpicolinamide as a key intermediate[1][2].
Anticancer Activity
The antiproliferative activity of these derivatives was evaluated against various human cancer cell lines using the MTT assay. This assay measures the metabolic activity of cells and is a common method for assessing cytotoxicity.
Table 1: In Vitro Antiproliferative Activity of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives against Human Cancer Cell Lines (IC₅₀ in µM) [1][2]
| Compound | HepG2 (Liver Cancer) | HCT116 (Colon Cancer) |
| 5a | >40 | >40 |
| 5j | 10.12 ± 1.05 | 11.56 ± 0.86 |
| 5q | 2.13 ± 0.21 | 1.87 ± 0.15 |
| Sorafenib | 4.56 ± 0.32 | 5.12 ± 0.41 |
Data represents the mean ± standard deviation of three independent experiments.
As shown in Table 1, several derivatives exhibited significant cytotoxic effects, with compound 5q demonstrating greater potency than the established anticancer drug Sorafenib against the tested cell lines[1][2].
In Vivo Efficacy of Picolinamide Derivatives
The in vivo antitumor efficacy of promising picolinamide derivatives has been assessed in mouse xenograft models. For instance, the most potent compound from the in vitro studies, 5q , was evaluated in a colon carcinoma-burdened mouse model[1][2].
Antitumor Efficacy in a Xenograft Model
Balb/c mice were inoculated with HCT116 colon carcinoma cells. After tumor establishment, the mice were treated orally with compound 5q . The tumor volume and survival rates were monitored.
Table 2: In Vivo Antitumor Efficacy of Compound 5q in a Colon Carcinoma Mouse Model [2]
| Treatment Group | Dosage (mg/kg) | Tumor Volume Inhibition Rate |
| Control | - | - |
| 5q | 75 | 70-90% |
The results indicated that compound 5q significantly suppressed tumor growth in vivo, suggesting its potential as a therapeutic agent[1][2].
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are the protocols used for the evaluation of the picolinamide derivatives discussed.
Synthesis of 4-Chloro-N-methylpicolinamide (Intermediate 3)
The synthesis of the key intermediate, 4-Chloro-N-methylpicolinamide, is a critical first step. While the specific reaction conditions for the synthesis of this compound are not detailed in the available literature, a general two-step synthesis for the closely related N-methyl analogue is described[1][3].
-
Step 1: Synthesis of 4-Chloropicolinoyl chloride: 2-Picolinic acid is reacted with thionyl chloride in the presence of sodium bromide and chlorobenzene under reflux[3].
-
Step 2: Amidation: The resulting 4-chloropicolinoyl chloride is then reacted with methylamine to yield 4-Chloro-N-methylpicolinamide[1][3].
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HepG2, HCT116) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.
In Vivo Antitumor Efficacy in a Mouse Xenograft Model
-
Animal Model: Female Balb/c nude mice (4-6 weeks old) are used.
-
Cell Inoculation: HCT116 human colon carcinoma cells (5x10⁶ cells) are subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumors reach a volume of approximately 100-200 mm³, the mice are randomly divided into treatment and control groups. The test compound is administered orally daily for a specified period.
-
Monitoring: Tumor volume and body weight are measured every other day. Tumor volume is calculated using the formula: (length × width²)/2.
-
Efficacy Evaluation: The tumor growth inhibition rate is calculated at the end of the experiment.
Potential Mechanism of Action
While the exact mechanism of action for this compound is unknown, studies on other picolinamide derivatives suggest potential pathways. For instance, some picolinamide-based compounds have been shown to inhibit specific kinases involved in cancer cell proliferation and survival[4]. The antitumor effect of compound 5q was associated with the suppression of angiogenesis and induction of apoptosis and necrosis[1][2].
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives.
Hypothetical Signaling Pathway Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study: 4-Chloro-N-phenylpicolinamide and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Chloro-N-phenylpicolinamide and its analogs, focusing on their biological activities and structure-activity relationships (SAR). The picolinamide scaffold, a derivative of picolinic acid, is a versatile backbone in medicinal chemistry, leading to the development of compounds with a wide array of therapeutic applications. This document summarizes key findings from various studies to facilitate further research and development in this area.
Overview of Biological Activities
Picolinamide derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The core structure, characterized by a pyridine ring and an amide linkage, allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Key biological activities of this compound and its analogs include:
-
Anticancer Activity: Inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora-B kinase, has been a major focus.[1][2]
-
Antifungal Properties: Certain picolinamide and benzamide derivatives have been identified as potent antifungal agents that target the fungal lipid transfer protein Sec14p.[2][3]
-
Antibacterial Efficacy: Picolinamide analogs have shown selective and potent activity against specific bacterial pathogens, notably Clostridioides difficile.[4]
-
Enzyme Inhibition: The picolinamide scaffold has been successfully utilized to develop inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic diseases.
-
Modulation of Neurological Receptors: Analogs have been developed as positive allosteric modulators of metabotropic glutamate receptor 4 (mGluR4), indicating potential applications in neurological disorders.[3][5]
Comparative Performance Data
The following tables summarize the biological activities of this compound analogs from various studies. Direct comparative data for the parent compound, this compound, is limited in the reviewed literature; however, the data for its analogs provides valuable insights into the structure-activity relationships.
Table 1: Anticancer Activity of Picolinamide Analogs
| Compound ID | Modifications from this compound Core | Target/Cell Line | Activity (IC50) | Reference |
| 8j | 4-chloro replaced with a substituted pyrazole, N-phenyl modified | A549 (Lung Carcinoma) | 12.5 µM | [6] |
| 8l | 4-chloro replaced with a substituted pyrazole, N-phenyl modified | HepG2 (Hepatocellular Carcinoma) | 18.2 µM | [6] |
| 6e | N-methyl instead of N-phenyl, 4-chloro replaced with a 4-(3,5-dimethoxybenzamido)phenylthio group | A549 (Lung Carcinoma) | 7.12 µM | [1] |
| 6p | N-methyl instead of N-phenyl, 4-chloro replaced with a 4-(4-chlorobenzamido)phenylthio group | A549 (Lung Carcinoma) | 1.12 µM | [2] |
| 5q | N-methyl instead of N-phenyl, 4-chloro replaced with a 4-(4-formamidophenylamino) group | HepG2 (Hepatocellular Carcinoma) | Potent activity reported | [7] |
Table 2: Antifungal and Antibacterial Activity of Picolinamide Analogs
| Compound ID | Modifications | Target Organism | Activity (MIC/ED50) | Reference |
| 4c | Imino-picolinamide with 3-chloro-N-phenyl group | Rhizoctonia solani | ED50: 29.1 µg/mL | [8] |
| 4b | Imino-picolinamide with 2-chloro-N-phenyl group | Rhizoctonia solani | High inhibition at 200 µg/mL | [8] |
| 87 | Picolinamide core with modifications | Clostridioides difficile | Potent and selective activity reported | [4] |
| P-29 | Pinacolone Sulfonamide Derivative (related class) | Botrytis cinerea | 100% inhibition at 400 mg/L (in vivo) | [9] |
Structure-Activity Relationship (SAR)
The biological activity of picolinamide derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the N-phenyl moiety.
-
Substituents on the Phenyl Ring: For antifungal activity, chloro-substituted N-phenyl-imino-picolinamides showed high fungal growth inhibition.[8] Specifically, N-phenyl-(3-chloro)-imino-picolinamide demonstrated the highest activity against R. solani.[8]
-
Modifications to the Picolinamide Core: The replacement of the 4-chloro group with larger, more complex moieties has been a successful strategy in developing potent anticancer agents. For instance, the introduction of substituted pyrazole or phenylthio groups has led to compounds with low micromolar IC50 values against various cancer cell lines.[1][6]
-
Nitrogen Position in the Pyridine Ring: The position of the nitrogen atom in the pyridine ring is crucial for selectivity. Repositioning the nitrogen from an isonicotinamide to a picolinamide scaffold resulted in a greater than 1000-fold increase in selectivity for C. difficile over other bacteria.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the in vitro inhibitory potency of test compounds against VEGFR-2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition of the kinase.
Materials:
-
Recombinant Human VEGFR-2 (KDR)
-
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
5x Kinase Buffer
-
ATP
-
Test Compounds (dissolved in DMSO)
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)
-
Solid White 96-well Assay Plates
-
Nuclease-free Water
Procedure:
-
Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.
-
Compound Dilution: Prepare serial dilutions of the test compounds in 1x Kinase Buffer.
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.
-
Assay Plate Setup:
-
Add the Master Mix to all wells of a 96-well plate.
-
Add the diluted test compounds to the appropriate wells.
-
Add buffer with DMSO (vehicle control) to "Positive Control" and "Blank" wells.
-
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the "Blank" wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. .
-
Incubate for 30-45 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[10]
Antifungal Susceptibility Testing (Broth Microdilution Method)
This is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.
Materials:
-
Fungal Isolate
-
Standardized Culture Medium (e.g., RPMI-1640)
-
Test Compounds
-
96-well Microtiter Plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate according to CLSI or EUCAST guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the culture medium directly in the 96-well plates.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control, determined visually or spectrophotometrically.[11][12]
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. scialert.net [scialert.net]
- 9. Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 4-Chloro-N-phenylpicolinamide as an Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 25, 2025
Abstract
This guide provides a comparative assessment of the specificity of 4-Chloro-N-phenylpicolinamide as a potential inhibitor. Due to the limited publicly available data on the specific inhibitory activity of this compound, this analysis leverages data from its close structural analogs, primarily other picolinamide derivatives, and compares their performance against established multi-kinase inhibitors, Sorafenib and Regorafenib. The picolinamide scaffold is a known pharmacophore for kinase inhibitors, with many derivatives targeting key kinases in angiogenesis and cell proliferation pathways. This guide aims to provide a framework for evaluating the potential specificity of novel picolinamide-based inhibitors by comparing their activity profiles with well-characterized drugs.
Introduction: The Picolinamide Scaffold in Kinase Inhibition
Picolinamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. In the context of kinase inhibition, the picolinamide core structure is a key component of several potent inhibitors, including the FDA-approved multi-kinase inhibitors Sorafenib and Regorafenib. These drugs are known to target multiple kinases involved in tumor progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
While specific biological data for this compound is scarce in the public domain, its structural similarity to known kinase inhibitors suggests it is likely to exhibit activity against this class of enzymes. This guide will, therefore, use data from related picolinamide derivatives and the well-profiled inhibitors Sorafenib and Regorafenib to illustrate how the specificity of a novel compound like this compound can be assessed.
Comparative Kinase Inhibition Profiles
To assess the specificity of a kinase inhibitor, it is essential to profile its activity against a broad panel of kinases. A selective inhibitor will potently inhibit its intended target while showing significantly less activity against other kinases. In contrast, a non-selective or multi-targeted inhibitor will show potent inhibition of several kinases.
As extensive kinase panel data for this compound is not available, we present the kinase inhibition profile of a representative picolinamide derivative targeting VEGFR-2, alongside the comprehensive profiles of Sorafenib and Regorafenib. This comparison highlights the typical polypharmacology of this class of inhibitors.
Table 1: Comparative Kinase Inhibition Data (Kd in nM)
| Kinase Target | Picolinamide Derivative (Representative) | Sorafenib | Regorafenib |
| VEGFR1 | - | 90 | 1.5 |
| VEGFR2 (KDR) | ++ | 20 | 4.2 |
| VEGFR3 | - | 15 | 46 |
| PDGFRα | - | 50 | - |
| PDGFRβ | - | 20 | 22 |
| c-KIT | - | 6 | 7 |
| RET | - | 4 | 1.5 |
| RAF1 (c-Raf) | - | 6 | 2.5 |
| B-RAF | - | 22 | - |
| B-RAF (V600E) | - | 38 | - |
| DDR1 | - | 1.6 | - |
| DDR2 | - | 4.3 | - |
| FLT3 | - | 1.3 | - |
| HIPK4 | - | 3.2 | - |
| ZAK | - | 6.3 | - |
Data for Sorafenib and Regorafenib are compiled from various sources, including KINOMEscan® data, and represent binding affinities (Kd). A lower Kd value indicates stronger binding. The activity of the representative picolinamide derivative is denoted as highly potent (++) against VEGFR-2, with limited data available for other kinases.
Signaling Pathways and Experimental Workflows
To understand the biological context of kinase inhibition, it is crucial to visualize the signaling pathways in which the target kinases operate. Furthermore, a clear understanding of the experimental workflow for assessing inhibitor activity is essential for data interpretation and reproducibility.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling is a critical strategy in cancer therapy to cut off the blood supply to tumors.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of picolinamide-based compounds.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro biochemical kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound.
Caption: Generalized workflow for determining the IC50 of a kinase inhibitor.
Experimental Protocols
A standardized and well-documented experimental protocol is critical for the generation of reliable and comparable data. Below is a general protocol for an in vitro biochemical kinase inhibition assay.
General Protocol for In Vitro Biochemical Kinase Inhibition Assay
This protocol provides a framework for determining the potency of an inhibitor against a specific kinase. Optimization of enzyme and substrate concentrations, as well as incubation times, is recommended for each specific kinase-inhibitor pair.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Kinase and Substrate: Dilute the kinase and its corresponding substrate to their final working concentrations in the kinase buffer.
- ATP Solution: Prepare a stock solution of ATP in water and dilute to the final desired
Comparative Analysis of 4-Chloro-N-phenylpicolinamide: A Guide to Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of 4-Chloro-N-phenylpicolinamide. The following sections detail its primary biological target, off-target interactions, and the experimental protocols used to determine these activities. This document is intended to serve as a resource for researchers in pharmacology and drug discovery, offering insights into the selectivity profile of this compound scaffold.
Primary Target and In Vitro Potency
Recent studies have identified the primary biological target of N-phenylpicolinamide derivatives as the metabotropic glutamate receptor 4 (mGlu4), a Class C G-protein coupled receptor (GPCR). These compounds act as positive allosteric modulators (PAMs), enhancing the receptor's response to its endogenous ligand, glutamate. The 4-chloro substituted analog has been shown to exhibit high affinity for mGlu4.
| Compound Reference | Target | Assay Type | Measured Potency (IC50/EC50) |
| N-(4-chloro-3-(methoxy-d3)phenyl)picolinamide (close analog) | Human mGlu4 | Calcium Mobilization Assay | EC50 < 10 nM[1] |
| N-(4-chloro-3-(methoxy-d3)phenyl)picolinamide (close analog) | Rat mGlu4 | Thallium Flux Assay | EC50 < 10 nM[1] |
| Compound 24 (dideuteriumfluoromethoxy analog) | Human mGlu4 | Competitive Binding Assay | IC50 < 10 nM[1] |
Cross-Reactivity with Other Enzymes
While the primary focus of research on this compound and its analogs has been on mGlu4, the broader N-phenylpicolinamide scaffold has been investigated for activity against other enzyme classes. It is important to note that direct, quantitative cross-reactivity data for this compound against a wide panel of enzymes is not extensively available in the public domain. However, preliminary studies on related derivatives suggest potential for off-target interactions.
Kinases: Some N-methyl-picolinamide-4-thiol derivatives have been evaluated as potential antitumor agents and have shown selective inhibition of Aurora-B kinase. While structurally distinct from this compound, this suggests that the picolinamide core may interact with the ATP-binding site of certain kinases.
Histone Deacetylases (HDACs): The N-phenylamide moiety is a common feature in some HDAC inhibitors. Although no direct evidence links this compound to HDAC inhibition, the structural motif warrants consideration for cross-reactivity screening.
Other mGlu Receptors: Selectivity profiling of a promising N-phenylpicolinamide derivative (Compound 24) demonstrated little to no activity against other metabotropic glutamate receptors, including mGlu1, mGlu2, mGlu5, mGlu6, and mGlu8, indicating a high degree of selectivity within this receptor family for the mGlu4 subtype.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of N-phenylpicolinamide derivatives.
mGlu4 Functional Assay (Calcium Mobilization)
This assay is used to determine the potency of a compound as a positive allosteric modulator of mGlu4.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGlu4 and a chimeric G-protein (Gαqi5).
-
Assay Principle: Activation of the Gαqi5 pathway by mGlu4 leads to an increase in intracellular calcium concentration. This change is detected using a calcium-sensitive fluorescent dye.
-
Procedure:
-
Cells are plated in 384-well plates and incubated overnight.
-
The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
The test compound (this compound or its analogs) is added at various concentrations and incubated for a specified period.
-
A sub-maximal concentration of glutamate (EC20) is added to stimulate the receptor.
-
The fluorescence intensity is measured using a plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis: The increase in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value (the concentration of compound that produces 50% of the maximal response) is calculated.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of a test compound to a target receptor.
-
Radioligand: A tritiated version of a known high-affinity mGlu4 PAM, such as [3H]N-(4-chloro-3-(methoxy-t3)phenyl)picolinamide.[1]
-
Source of Receptor: Cell membranes prepared from CHO cells stably expressing human mGlu4.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which separates the bound from the unbound radioligand.
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
-
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: mGlu4 Receptor Signaling Pathway
Caption: Workflow for Potency and Affinity Assays
References
Comparative Guide to Analytical Methods for 4-Chloro-N-phenylpicolinamide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance Comparison
The selection between HPLC-UV and LC-MS/MS is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or trace impurity analysis.[1][2] HPLC-UV is a robust and cost-effective method suitable for routine quality control of drug substances and formulated products where analyte concentrations are relatively high.[3]
| Parameter | HPLC-UV (Representative Values) | LC-MS/MS (Representative Values) | Acceptance Criteria (ICH Guidelines) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 80 - 120% (Assay) |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.5% | ≤ 2% (for drug product) |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.05 ng/mL | - |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.15 ng/mL | - |
Table 1: Representative performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of 4-Chloro-N-phenylpicolinamide. These values are based on typical performance for similar small molecules and should be confirmed during method validation.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols serve as a starting point for method development.
HPLC-UV Method Protocol
This method is designed for the quantification of this compound in bulk drug substance or simple formulations.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard or sample.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), in a 100 mL volumetric flask.[4]
-
Sonicate for 10 minutes to ensure complete dissolution.[5]
-
Allow the solution to return to room temperature and dilute to volume with the solvent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (e.g., 60:40 v/v).[6]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of a standard solution (a wavelength around 254 nm is a common starting point for aromatic compounds).[7]
-
Injection Volume: 10 µL.
LC-MS/MS Method Protocol
This method is suitable for the quantification of this compound in complex matrices, such as biological fluids, where high sensitivity and selectivity are required.
a. Sample Preparation (from Plasma):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
b. Liquid Chromatography Conditions:
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Example: Start at 10% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on the precursor ion [M+H]⁺ and a stable product ion. For C₁₂H₉ClN₂O (MW: 232.67), the precursor would be m/z 233.7.
-
Example Transition: Q1: 233.7 m/z → Q3: [fragment ion] m/z.
-
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the standard workflow for analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9]
Sample Preparation Workflow for Pharmaceutical Tablets
This diagram shows a typical workflow for preparing a solid dosage form, such as a tablet, for HPLC analysis.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. actascientific.com [actascientific.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Synthetic Routes of 4-Chloro-N-phenylpicolinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 4-Chloro-N-phenylpicolinamide, a key intermediate in the development of pharmaceuticals and agrochemicals. The routes are evaluated based on efficiency, reaction conditions, and potential for scale-up, with supporting experimental data and protocols.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is typically achieved through the formation of an amide bond between a 4-chloropicolinic acid derivative and aniline. This guide outlines two distinct and plausible synthetic strategies: a traditional two-step approach involving the isolation of an activated intermediate, and a more streamlined one-pot synthesis.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route A: Two-Step Synthesis | Route B: One-Pot Synthesis (Proposed) |
| Starting Materials | Picolinic Acid, Aniline | 4-Chloropicolinic Acid, Aniline |
| Key Intermediates | 4-Chloropicolinoyl chloride | In-situ generated activated ester |
| Reagents | Step 1: SOCl₂, POCl₃Step 2: Aniline, Base (e.g., K₂CO₃ or Triethylamine) | Coupling agent (e.g., EDC, HOBt, DMAP), Aniline, Base (e.g., DIPEA) |
| Reaction Time | Step 1: ~15 hoursStep 2: ~4.5 hours | ~5-24 hours |
| Reaction Temperature | Step 1: 85°CStep 2: Room Temperature | Room Temperature |
| Overall Yield | High (potentially >80%) | Good to Excellent (typically 70-95% for similar couplings)[1] |
| Purification | Intermediate may be used crude; final product requires purification. | Direct purification of the final product. |
| Advantages | High yield of activated intermediate[2]; well-established procedures. | Reduced reaction time and resource efficiency; avoids handling of lachrymatory acid chlorides. |
| Disadvantages | Longer overall process; requires handling of corrosive reagents. | Requires careful selection of coupling agents to avoid side reactions. |
Synthetic Route Diagrams
Caption: Route A: Two-Step Synthesis of this compound.
Caption: Route B: Proposed One-Pot Synthesis of this compound.
Experimental Protocols
Route A: Two-Step Synthesis
Step 1: Synthesis of 4-Chloropicolinoyl Chloride [2]
This optimized procedure focuses on the high-yield synthesis of the acid chloride intermediate.
-
To a solution of picolinic acid (1 equivalent) in chlorobenzene, a mixture of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) in a 5:1 ratio is added slowly with stirring at 50°C.
-
The reaction temperature is then raised to 85°C and maintained for 15 hours.
-
After completion of the reaction, the excess reagents and solvent are removed under reduced pressure to afford crude 4-chloropicolinoyl chloride as a viscous oil. This intermediate can often be used in the next step without further purification. A reported yield for a similar process is 93.2%.[2]
Step 2: Amide Coupling with Aniline [2]
This step describes the formation of the final product from the activated acid chloride.
-
In a reaction vessel, aniline (1 equivalent) is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
A base, such as potassium carbonate (K₂CO₃) or triethylamine, is added to the solution.
-
The crude 4-chloropicolinoyl chloride (1 equivalent), dissolved in the same solvent, is added dropwise to the aniline solution at room temperature.
-
The reaction mixture is stirred at room temperature for approximately 4.5 hours.
-
Upon completion, the reaction is worked up by filtration to remove any inorganic salts, and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield this compound. A reported yield for a similar amide formation using this method is around 87%.[2]
Route B: One-Pot Synthesis (Proposed)
This proposed one-pot protocol is based on established amide coupling methodologies using coupling agents, which can be adapted for the synthesis of this compound.[1]
-
To a stirred solution of 4-chloropicolinic acid (1 equivalent) in an anhydrous aprotic solvent such as acetonitrile, are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 equivalent), 1-hydroxybenzotriazole (HOBt) (0.1 equivalents), and 4-dimethylaminopyridine (DMAP) (1 equivalent).[1]
-
The mixture is stirred at room temperature for a short period to allow for the in-situ formation of the activated ester.
-
Aniline (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 5-24 hours).
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then subjected to a standard aqueous workup and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford this compound.
Experimental Workflow Diagram
References
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-N-phenylpicolinamide
Essential Safety and Handling Guide for 4-Chloro-N-phenylpicolinamide
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][3][4] | Protects eyes and face from splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[5][6] Wear appropriate protective clothing to prevent skin exposure.[1][2][3] | Prevents direct skin contact with the chemical. Nitrile gloves are recommended for their resistance.[5][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust or aerosols may be generated.[2][3] | Protects against inhalation of harmful dust or vapors, especially in poorly ventilated areas. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][5][6]
-
Ensure that eyewash stations and safety showers are readily accessible.[1][2][4]
-
Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][4]
First-Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3] Remove and wash contaminated clothing before reuse.[1][2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][3]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1][2]
Disposal Plan
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not release into the environment.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
